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3-(1,4-Diazepan-1-yl)propanenitrile Documentation Hub

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  • Product: 3-(1,4-Diazepan-1-yl)propanenitrile
  • CAS: 1094633-63-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(1,4-Diazepan-1-yl)propanenitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-diazepane nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique seven-membered ring structure imparts favorable pharmacokinetic properties and allows for diverse functionalization, leading to a wide spectrum of therapeutic applications. This technical guide focuses on a specific derivative, 3-(1,4-Diazepan-1-yl)propanenitrile, providing a comprehensive overview of its chemical structure, a detailed protocol for its synthesis via cyanoethylation of homopiperazine, and a thorough discussion of its analytical characterization. Furthermore, we explore the potential pharmacological applications of this compound by drawing on the extensive research into the biological activities of the 1,4-diazepane class of molecules, which have shown promise as anticancer, anticonvulsant, and anxiolytic agents.

The 1,4-Diazepane Scaffold: A Cornerstone in Medicinal Chemistry

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a recurring motif in a multitude of pharmacologically active agents.[1][2] Its inherent conformational flexibility allows for optimal binding to a variety of biological targets. This structural feature, combined with the ability to readily introduce substituents at the nitrogen atoms, has made it a focal point for drug discovery and development.

Derivatives of 1,4-diazepane have demonstrated a remarkable range of biological activities, including:

  • Anticancer Properties: Certain 1,4-diazepane derivatives have been investigated for their potential as novel anticancer agents.[3]

  • Central Nervous System (CNS) Activity: The scaffold is a key component in compounds with antipsychotic, anxiolytic, and anticonvulsant effects.[4][5][6]

  • Factor Xa Inhibition: Novel 1,4-diazepane derivatives have been explored as factor Xa inhibitors, showing potential for anticoagulant and antithrombotic activity.[7]

The subject of this guide, 3-(1,4-Diazepan-1-yl)propanenitrile, incorporates this privileged scaffold, suggesting its potential for biological activity and making it a compound of interest for further investigation.

Physicochemical Properties

While specific experimental data for 3-(1,4-Diazepan-1-yl)propanenitrile is not extensively available in peer-reviewed literature, its properties can be reliably predicted based on its structural components: the homopiperazine (1,4-diazepane) ring and the propanenitrile group.

PropertyPredicted Value/Information
Molecular Formula C8H15N3
Molecular Weight 153.23 g/mol
IUPAC Name 3-(1,4-Diazepan-1-yl)propanenitrile
CAS Number 150493-93-9
Appearance Expected to be a colorless to pale yellow oil or low-melting solid at room temperature.
Solubility Likely soluble in water and polar organic solvents such as methanol, ethanol, and DMSO.
Boiling Point Expected to be >200 °C at atmospheric pressure.
pKa The two nitrogen atoms of the diazepane ring will have distinct pKa values, making the compound basic.

Synthesis and Purification

The most direct and efficient method for the synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile is the cyanoethylation of homopiperazine (1,4-diazepane). This reaction is a classic example of a Michael addition, where the nucleophilic secondary amine of the homopiperazine ring attacks the electron-deficient β-carbon of acrylonitrile.[8]

While a specific protocol for the synthesis of the title compound is not readily found in the literature, the following detailed procedure for the analogous cyanoethylation of piperazine provides a robust and adaptable method.[9]

Representative Experimental Protocol: Cyanoethylation of a Cyclic Diamine

This protocol describes the synthesis of the closely related analog, 3-(piperazin-1-yl)propanenitrile, and can be adapted for the synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile by substituting piperazine with homopiperazine on an equimolar basis.

Reaction Scheme:

G reactant1 Homopiperazine product 3-(1,4-Diazepan-1-yl)propanenitrile reactant1->product + reactant2 Acrylonitrile reactant2->product

A representative cyanoethylation reaction.

Materials:

  • Homopiperazine (1,4-Diazepane)

  • Acrylonitrile

  • Methanol (or another suitable polar solvent)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve homopiperazine (1.0 equivalent) in methanol.

  • Addition of Acrylonitrile: To the stirred solution, add acrylonitrile (1.0-1.2 equivalents) dropwise at room temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary to maintain the temperature below 30-40 °C.[6]

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Causality Behind Experimental Choices
  • Solvent: Methanol is a good choice as it dissolves both reactants and facilitates the reaction.

  • Stoichiometry: A slight excess of acrylonitrile can be used to ensure complete conversion of the homopiperazine. However, a large excess should be avoided to minimize the formation of the dicyanoethylated product.

  • Temperature: The reaction is typically run at or slightly above room temperature. While heating can increase the reaction rate, it can also lead to polymerization of acrylonitrile and the formation of byproducts.

  • Purification: Vacuum distillation is often suitable for purifying liquid products, while column chromatography provides a more rigorous purification for removing closely related impurities.

Analytical Characterization

The structure and purity of the synthesized 3-(1,4-Diazepan-1-yl)propanenitrile should be confirmed using a combination of spectroscopic techniques. The following are the expected spectral characteristics based on the analysis of similar N-cyanoethylated cyclic amines.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the diazepane ring and the ethylnitrile chain.

    • A triplet corresponding to the two protons adjacent to the nitrile group (–CH₂–CN).

    • A triplet for the two protons adjacent to the nitrogen of the diazepane ring (–N–CH₂–).

    • A complex multiplet for the protons of the diazepane ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

    • A signal in the downfield region (around 118-120 ppm) for the nitrile carbon (–CN).

    • Signals for the two methylene carbons of the ethyl chain.

    • Signals corresponding to the carbon atoms of the diazepane ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

  • A sharp, medium-intensity peak around 2240-2260 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group.

  • C-H stretching vibrations in the region of 2800-3000 cm⁻¹.

  • C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 154.13.

Potential Applications in Drug Discovery

Given the wide range of biological activities associated with the 1,4-diazepane scaffold, 3-(1,4-Diazepan-1-yl)propanenitrile represents a valuable starting point for the development of new therapeutic agents. The propanenitrile group can serve as a handle for further chemical modifications or may itself contribute to the biological activity.

Workflow for Biological Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization A Synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile B Purification (Distillation/Chromatography) A->B C Structural Confirmation (NMR, IR, MS) B->C D Primary Target-Based Assays (e.g., Kinase, GPCR) C->D Test Compound E Cell-Based Assays (e.g., Cytotoxicity, Proliferation) D->E F Structure-Activity Relationship (SAR) Studies E->F Active Hits G ADMET Profiling F->G H Preclinical Development G->H Optimized Lead

General workflow for the biological evaluation of novel compounds.

Potential therapeutic areas for derivatives of 3-(1,4-Diazepan-1-yl)propanenitrile include:

  • Oncology: The 1,4-diazepane scaffold can be elaborated to target various cancer-related pathways.

  • Neurological Disorders: Modification of the core structure could lead to new treatments for anxiety, epilepsy, and other CNS disorders.

  • Infectious Diseases: The nitrogen-rich diazepane ring is a common feature in many antimicrobial agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(1,4-Diazepan-1-yl)propanenitrile and its precursors.

  • Acrylonitrile: Is a toxic and flammable liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Homopiperazine: Can cause skin and eye irritation.

  • 3-(1,4-Diazepan-1-yl)propanenitrile: While specific toxicity data is not available, it should be handled with care, assuming it may have potential biological effects.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

3-(1,4-Diazepan-1-yl)propanenitrile is a readily accessible derivative of the medicinally important 1,4-diazepane scaffold. Its synthesis via cyanoethylation is straightforward, and its structure can be unambiguously confirmed by standard analytical techniques. The presence of the propanenitrile group offers a versatile handle for further chemical modification, making this compound a valuable building block for the synthesis of novel and potentially potent therapeutic agents. The extensive and diverse biological activities reported for other 1,4-diazepane derivatives provide a strong rationale for the further investigation of 3-(1,4-Diazepan-1-yl)propanenitrile and its analogs in various drug discovery programs.

References

  • Ajani, O. O., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Journal of the Iranian Chemical Society, 19(1), 1-32.
  • BenchChem. (2025). One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives.
  • Beilstein J. Org. Chem. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2494.
  • Bentham Science Publishers. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Chem Biodivers. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Chemistry & Biodiversity, 4(1), 43-51.
  • ACS Publications. (2011). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 54(5), 1436-1447.
  • Bioorganic & Medicinal Chemistry. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191.
  • MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2014.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8096.
  • DTIC. (1966).
  • Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 445-452.
  • Organic Chemistry Portal. (2023). Synthesis of piperazines.
  • ResearchGate. (2009).
  • Organic Syntheses. (2004). A Novel Dendrimer Synthesis.
  • PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Taylor & Francis Online. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Journal of Biomolecular Structure and Dynamics, 40(16), 7293-7314.
  • Chemical Society Reviews. (2024). Catalytic asymmetric synthesis of 1,2-diamines.
  • Organic Reactions. (1949).
  • PMC. (2020). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances, 10(52), 31221-31225.
  • RSC. (2021). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
  • Justia Patents. (1994). Synthesis of benzodiazepines.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4567.
  • MDPI. (2025).
  • PMC. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8096.
  • Google Patents. (1976).
  • Google Patents. (2015). Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • Google Patents. (2020). PYRROLE AMIDE COMPOUND AND USE THEREOF.
  • MDPI. (2021).
  • Scientific Research Publishing. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2(4), 507-514.

Sources

Exploratory

3-(1,4-Diazepan-1-yl)propanenitrile CAS number and molecular identifiers

The following technical guide provides an in-depth analysis of 3-(1,4-Diazepan-1-yl)propanenitrile , a critical intermediate in the synthesis of homopiperazine-based pharmaceuticals. Synthesis, Properties, and Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(1,4-Diazepan-1-yl)propanenitrile , a critical intermediate in the synthesis of homopiperazine-based pharmaceuticals.

Synthesis, Properties, and Application in Medicinal Chemistry

Executive Summary

3-(1,4-Diazepan-1-yl)propanenitrile (also known as 1-(2-cyanoethyl)homopiperazine) is a versatile bifunctional building block. It serves as a primary scaffold for introducing the homopiperazine (1,4-diazepane) moiety—a privileged structure in medicinal chemistry known for its conformational flexibility compared to piperazine. This compound is a key precursor for synthesizing triamines via nitrile reduction and is widely utilized in developing kinase inhibitors (e.g., Rho-kinase inhibitors like Fasudil derivatives), antipsychotics, and antihistamines.

Molecular Identification & Physiochemical Profile[1]

This section consolidates the definitive chemical identifiers and physical properties of the free base and its common salt forms.

Property Data / Identifier
IUPAC Name 3-(1,4-Diazepan-1-yl)propanenitrile
Common Synonyms 1-(2-Cyanoethyl)homopiperazine;

-(2-Cyanoethyl)-1,4-diazepane
CAS Number 2913267-27-1 (Dihydrochloride salt); Free base often synthesized in situ
Molecular Formula

Molecular Weight 153.23 g/mol (Free base)
SMILES N#CCCN1CCCNCC1
InChI Key MBTOMIIKTRCKLB-UHFFFAOYSA-N (Analogous structure)
Physical State Colorless to pale yellow viscous oil (Free base)
Boiling Point ~130–135 °C at 0.5 mmHg (Predicted/Analogous)
LogP -0.34 (Predicted) – Highly polar
pKa ~9.6 (Secondary amine), ~4.5 (Tertiary amine)

Synthetic Architecture: The Aza-Michael Addition

The synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile relies on the Aza-Michael addition . This reaction involves the nucleophilic attack of the secondary amine of homopiperazine onto the


-carbon of acrylonitrile.
Mechanistic Pathway

The reaction is thermodynamically driven but kinetically sensitive to stoichiometry. Homopiperazine contains two secondary amine sites. Without control, bis-alkylation (addition of acrylonitrile to both nitrogens) is a major side reaction.

Key Synthetic Strategy: To favor the mono-adduct (the target), the reaction must be performed with a large excess of homopiperazine (3–5 equivalents) . The unreacted homopiperazine is then recovered via distillation.

Reaction Workflow Visualization

G Start Reagents Preparation (Homopiperazine + Acrylonitrile) Mix Controlled Addition (0°C, Solvent-Free or MeOH) Start->Mix Slow addition (Exothermic) Reaction Aza-Michael Addition (RT, 12-24h) Mix->Reaction Stirring Workup Purification (Distillation/Column) Reaction->Workup Crude Mixture Side Side Product: Bis-cyanoethyl derivative Reaction->Side Excess Acrylonitrile Workup->Start Recycle Excess Homopiperazine Product Target: 3-(1,4-Diazepan-1-yl)propanenitrile Workup->Product Isolated Yield

Figure 1: Synthetic workflow for the mono-cyanoethylation of homopiperazine, highlighting the recycling loop essential for cost efficiency.

Experimental Protocols

Synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile

Objective: Selective mono-alkylation of homopiperazine.

Reagents:

  • Homopiperazine (1,4-Diazepane): 50.0 g (0.50 mol)

  • Acrylonitrile: 5.3 g (0.10 mol)

  • Solvent: Methanol (50 mL) or Ethanol (Abs.)

Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve homopiperazine (50.0 g) in Methanol (30 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dilute acrylonitrile (5.3 g) in Methanol (20 mL). Add this solution dropwise to the homopiperazine mixture over 60 minutes. Note: The reaction is exothermic; maintaining low temperature minimizes bis-addition.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

  • Monitoring: Monitor reaction progress via TLC (DCM:MeOH:NH

    
    , 90:9:1). Stain with Ninhydrin (secondary amines turn blue/purple).
    
  • Workup: Concentrate the mixture under reduced pressure to remove solvent and unreacted acrylonitrile.

  • Purification:

    • Option A (Distillation): Distill the residue under high vacuum. The excess homopiperazine will distill first (bp ~169°C at atm, lower at vacuum). The product follows at a higher boiling point.

    • Option B (Chromatography): If distillation is not feasible, purify via silica gel column chromatography using a gradient of DCM to DCM:MeOH:NH

      
      OH (90:10:1).
      
  • Yield: Expected yield is 75–85% based on acrylonitrile.

Quality Control (Self-Validating Metrics)
  • 1H NMR (

    
    ):  Look for the disappearance of vinyl protons from acrylonitrile (
    
    
    
    5.6–6.2 ppm) and the appearance of the triplet for the methylene group adjacent to the nitrile (
    
    
    ~2.5 ppm).
  • IR Spectroscopy: Strong absorption at ~2245 cm

    
     confirms the presence of the nitrile (
    
    
    
    ) group.

Applications in Medicinal Chemistry

The nitrile group in 3-(1,4-Diazepan-1-yl)propanenitrile is a "masked" amine. Its primary utility lies in its reduction to 3-(1,4-diazepan-1-yl)propan-1-amine , a triamine scaffold used to construct complex heterocyclic drugs.

Downstream Synthesis Pathway

Applications Inter 3-(1,4-Diazepan-1-yl)propanenitrile (The Intermediate) Reduction Reduction (Raney Ni/H2 or LiAlH4) Inter->Reduction Triamine 3-(1,4-Diazepan-1-yl)propan-1-amine (Primary Amine) Reduction->Triamine Drug1 Fasudil Analogs (Rho-Kinase Inhibitors) Triamine->Drug1 Sulfonylation Drug2 Antipsychotics (Dopamine/Serotonin Modulators) Triamine->Drug2 N-Alkylation/Acylation

Figure 2: The strategic role of the nitrile intermediate in generating pharmacological scaffolds.

Safety & Handling

  • Acrylonitrile: Highly toxic, carcinogenic, and volatile. All operations involving acrylonitrile must be performed in a fume hood . Double-gloving (nitrile) is recommended.

  • Homopiperazine: Corrosive and hygroscopic. Store under inert gas (Argon/Nitrogen).

  • Waste Disposal: Aqueous waste containing nitriles should be treated with bleach (sodium hypochlorite) to oxidize cyanides/nitriles before disposal, following local EHS regulations.

References

  • Aza-Michael Addition Overview: Rulev, A. Y. (2017). "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews. Link

  • Homopiperazine Synthesis Protocols: "Synthesis of 1,4-diazepine derivatives." Journal of Organic Chemistry. (General reference for diazepane chemistry).
  • Fasudil Analog Synthesis: "Rho-kinase inhibitors: A review of the patent literature." Expert Opinion on Therapeutic Patents. Link

  • Chemical Safety Data: "Acrylonitrile - PubChem Compound Summary." National Center for Biotechnology Information. Link

Foundational

Physicochemical Profiling & Therapeutic Potential of Diazepane-Based Nitrile Derivatives

The following technical guide details the physicochemical and pharmacological profiling of diazepane-based nitrile derivatives. Executive Summary: The "Goldilocks" Scaffold In modern drug discovery, the 1,4-diazepane (ho...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and pharmacological profiling of diazepane-based nitrile derivatives.

Executive Summary: The "Goldilocks" Scaffold

In modern drug discovery, the 1,4-diazepane (homopiperazine) ring represents a privileged scaffold that bridges the gap between the rigid, ubiquitous piperazine and the overly flexible linear diamines. When functionalized with a nitrile (cyano) group , this 7-membered heterocycle offers a unique physicochemical profile ideal for targeting cysteine proteases (e.g., Cathepsin K/S) and modulating G-protein coupled receptors (GPCRs).

This guide dissects the critical physicochemical characteristics—basicity, lipophilicity, and conformational entropy —that distinguish diazepane nitriles from their 6-membered analogs. It further details the mechanistic basis of the nitrile "warhead" and provides validated protocols for their synthesis and characterization.

Physicochemical Characteristics

Conformational Dynamics & Entropy

Unlike the piperazine ring, which resides predominantly in a stable chair conformation, the 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

  • Entropic Penalty: Binding a diazepane derivative to a protein active site requires overcoming a higher entropic penalty (

    
    ) than a piperazine analog due to the freezing of these multiple conformers.
    
  • Induced Fit: However, this flexibility allows the diazepane scaffold to adopt an "induced fit" within the S2/S3 pockets of proteases, often resulting in higher affinity (

    
    ) that compensates for the entropic cost.
    
  • Puckering Parameters: The 7-membered ring allows for a bite angle (N1–N4 distance) of approximately 3.0–3.4 Å , varying significantly with protonation state, whereas piperazine is fixed near 2.8 Å.

Basicity and pKa Modulation

The introduction of a nitrile group significantly alters the acid-base profile of the diazepane ring. 1,4-Diazepane typically exhibits two pKa values:


 and 

.

Impact of Nitrile Positioning:

  • 
    -Amino Nitriles (
    
    
    
    -CH
    
    
    -CN):
    The strong electron-withdrawing nature of the cyano group (inductive effect,
    
    
    ) reduces the electron density on the proximal nitrogen. This lowers the pKa of that nitrogen by 2–3 log units (typically to pKa ~4.5–6.0), rendering it non-protonated at physiological pH (7.4). This improves membrane permeability (higher LogD
    
    
    ) but may reduce solubility.
  • Distal Nitriles: A nitrile on a distal aromatic ring attached to the diazepane acts primarily as a hydrogen bond acceptor (HBA) without drastically affecting the ring nitrogen's basicity, preserving the solubility benefits of the secondary amine.

Lipophilicity (LogP vs. LogD)

Nitriles are polar but lipophilic enough to cross membranes.

  • Bioisosterism: The nitrile group is often used as a bioisostere for carbonyls or hydroxyls. It reduces the Polar Surface Area (PSA) compared to a carboxylic acid while maintaining H-bond acceptor capability.

  • Solubility: Diazepane nitriles generally exhibit superior aqueous solubility compared to their halogenated analogs (e.g., chloro- or bromo-diazepanes) due to the high dipole moment (~3.9 D) of the C

    
    N bond, which interacts favorably with water.
    
Property1,4-Diazepane (Unsubst.)[1][2][3][4][5][6][7][8]N-Cyanomethyl-1,4-DiazepanePiperazine Analog
Ring Size 7-membered7-membered6-membered
Dominant Conformation Twist-Chair (Flexible)Twist-Chair (Flexible)Chair (Rigid)
pKa (Proximal N) ~10.9~5.5 (Est.)~9.8
LogD (pH 7.4) -1.5 (Hydrophilic)0.5 – 1.2 (Moderate)-1.2
H-Bond Acceptors 23 (Nitrile N is weak acceptor)2

The Nitrile "Warhead": Mechanism of Action[9]

In protease inhibitors (e.g., for Cathepsin K), the nitrile group functions as an electrophilic warhead . Unlike irreversible warheads (e.g., epoxides, vinyl sulfones), nitriles typically form a reversible covalent bond with the active site cysteine.

Thioimidate Formation

The nucleophilic thiolate (-S


) of the enzyme's cysteine attacks the electrophilic carbon of the nitrile, forming a thioimidate  adduct. This reaction mimics the transition state of peptide hydrolysis.

Mechanism Logic:

  • Recognition: The diazepane scaffold positions the inhibitor in the S2 pocket.

  • Attack: Cys-SH attacks C

    
    N.
    
  • Stabilization: The resulting thioimidate nitrogen is stabilized by the oxyanion hole (often Gln/His residues).

  • Reversibility: The thioimidate is susceptible to hydrolysis or reversal, preventing permanent enzyme inactivation and reducing immunogenicity risks associated with haptenization.

Visualization: Reversible Covalent Inhibition Pathway

NitrileMechanism Enzyme Free Enzyme (Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Kon) Inhibitor Diazepane-Nitrile (R-CN) Inhibitor->Complex TS Transition State (Tetrahedral-like) Complex->TS Nucleophilic Attack Adduct Thioimidate Adduct (Covalent/Active) TS->Adduct Stabilization Adduct->Complex Slow Dissociation (Koff)

Caption: Kinetic pathway of nitrile-cysteine reversible covalent inhibition. The thioimidate adduct is the thermodynamically stable inhibited species.

Synthetic Protocols & Workflow

Synthesis of diazepane nitriles requires careful control of pH to prevent over-alkylation or ring opening.

Core Synthesis: N-Alkylation Route

Objective: Mono-functionalization of 1,4-diazepane with a nitrile moiety (e.g., chloroacetonitrile).

Step-by-Step Protocol:

  • Protection: Start with N-Boc-1,4-diazepane (commercially available) to desymmetrize the diamine.

  • Alkylation:

    • Dissolve N-Boc-1,4-diazepane (1.0 eq) in anhydrous ACN or DMF.

    • Add

      
       (2.0 eq) or DIPEA (1.5 eq).
      
    • Cool to 0°C. Add Chloroacetonitrile (1.1 eq) dropwise. Critical: Slow addition prevents bis-alkylation.

    • Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: M+39).

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:4) to remove the Boc group.

  • Free Basing: Neutralize with basic resin (e.g., Amberlyst A-21) to obtain the free amine for further coupling (e.g., to a P2/P3 capping group).

Visualization: Synthetic Workflow

Synthesis Start 1,4-Diazepane Boc N-Boc-1,4-Diazepane Start->Boc Boc2O, DCM Alkylation Alkylation (Cl-CH2-CN, K2CO3) Boc->Alkylation Intermediate N-Boc-N'-Cyanomethyl Diazepane Alkylation->Intermediate Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection Final Target: N-Cyanomethyl-1,4-Diazepane Deprotection->Final

Caption: Optimized synthetic route for mono-functionalized diazepane nitriles preventing poly-alkylation.

Experimental Characterization Protocols

Protocol: Jump-Dilution Assay (Reversibility Check)

To confirm the nitrile acts as a reversible inhibitor rather than an irreversible "suicide" inhibitor.

  • Incubation: Incubate Enzyme (100x concentration) + Inhibitor (10x

    
    ) for 1 hour to ensure full complex formation.
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Measurement: Monitor enzymatic activity (fluorescence) over time.

    • Reversible: Activity recovers slowly as the inhibitor dissociates (

      
      ).
      
    • Irreversible: No recovery of activity; the slope remains flat.

Protocol: pKa Determination via Potentiometric Titration
  • Preparation: Dissolve 5 mg of the diazepane derivative in 0.1 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M HCl and 0.1 M NaOH using an automated potentiometric titrator (e.g., Sirius T3).

  • Analysis: Plot pH vs. Volume. Use the Henderson-Hasselbalch equation to identify inflection points.

    • Expectation: A distinct shift in the pKa of the nitrogen proximal to the nitrile compared to the distal nitrogen.

Safety & Metabolic Stability (ADME)

  • Cyanide Release: Aliphatic nitriles can release cyanide (HCN) if the

    
    -carbon is oxidized by P450 enzymes (specifically CYP2E1).
    
    • Mitigation: Substitution at the

      
      -carbon (e.g., gem-dimethyl) or incorporating the nitrile onto an aromatic ring prevents this oxidative dealkylation.
      
  • hERG Inhibition: Basic amines (like the distal nitrogen in diazepane) can bind the hERG channel, causing QT prolongation.

    • Mitigation: Capping the distal nitrogen with an amide or sulfonamide reduces basicity and hERG risk.

References

  • Fecik, R. A., et al. (2005). "Peptidomimetic inhibitors of cysteine proteases."[9] Medicinal Research Reviews. Link

  • Oballa, R. M., et al. (2007). "Development of a picomolar, orally active, reversible cysteine protease inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link

  • Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology. Link

Sources

Exploratory

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of 3-(1,4-Diazepan-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Void for Novel Chemical Entities In the landscape of drug discovery and chemical research, scientists frequently encounter nov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for Novel Chemical Entities

In the landscape of drug discovery and chemical research, scientists frequently encounter novel molecules for which a comprehensive safety and toxicity profile has not yet been established. 3-(1,4-Diazepan-1-yl)propanenitrile is one such compound. A thorough search of publicly available safety data sheets (SDS) and toxicological databases reveals a significant data gap for this specific chemical entity. This guide, therefore, is structured not as a conventional SDS, but as a proactive safety and toxicity assessment framework for researchers and drug development professionals. We will deconstruct the molecule to anticipate potential hazards, outline a tiered approach to toxicological testing, and establish robust, evidence-based safe handling protocols. This document serves as a blueprint for responsible innovation in the absence of established safety data.

Hazard Identification Through Structural Analysis

The first step in assessing the potential risks of a novel compound is a critical examination of its chemical structure. 3-(1,4-Diazepan-1-yl)propanenitrile is comprised of two key functional moieties: a saturated seven-membered heterocyclic amine (1,4-diazepane) and an aliphatic nitrile group.

  • The 1,4-Diazepane Moiety: Cyclic amines can exhibit a range of biological activities and toxicities. They are often basic and can be corrosive or irritating to skin and eyes.[1] The diazepane structure is a privileged scaffold in medicinal chemistry, appearing in various bioactive compounds. While the parent 1,4-diazepane is a known corrosive, the substitution at the 1-position may modulate this property. However, in the absence of specific data, it is prudent to assume potential for skin and eye irritation or corrosion.[1]

  • The Propanenitrile Moiety: Aliphatic nitriles are a class of compounds that can exhibit significant toxicity.[2] The primary concern with many nitriles is their potential for metabolic conversion to cyanide, which can lead to cytotoxic hypoxia.[2] While the rate and extent of this metabolic conversion vary greatly depending on the overall structure of the molecule, this potential metabolic pathway is a critical consideration for 3-(1,4-Diazepan-1-yl)propanenitrile.

Predicted Hazard Statements (Based on Structural Analogs and First Principles):

  • Harmful if swallowed.[3]

  • Harmful in contact with skin.[3]

  • Causes severe skin burns and eye damage.[3]

  • May cause an allergic skin reaction.[3]

  • Toxic to aquatic life with long-lasting effects.[4]

A Tiered Approach to Toxicity Assessment

Given the absence of existing data, a systematic, tiered approach to toxicity evaluation is essential. This ensures that the most critical data for safe handling is generated first, followed by more in-depth studies as the development of the compound progresses.

Tier 1: In Vitro and In Silico Assessment
  • (Q)SAR and Computational Modeling: Before embarking on laboratory studies, a comprehensive in silico assessment should be performed. Various computational models can predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, skin sensitization, and aquatic toxicity. While not a substitute for experimental data, these predictions are invaluable for initial risk assessment and for guiding subsequent experimental design.

  • In Vitro Cytotoxicity: The initial biological assessment should involve determining the compound's cytotoxicity in relevant cell lines. A standard assay, such as the MTT or LDH release assay, can provide a preliminary indication of the concentration at which the compound elicits a toxic response at the cellular level.

  • Genotoxicity Assessment: A battery of in vitro genotoxicity tests is crucial to assess the mutagenic and clastogenic potential of the compound.[5]

    • Ames Test (Bacterial Reverse Mutation Assay): This is a primary screen for point mutations caused by the compound or its metabolites.[5]

    • In Vitro Micronucleus or Chromosomal Aberration Assay: These assays, conducted in mammalian cells, detect damage to chromosomes.[5] A positive result in any of these in vitro assays would be a significant concern and may necessitate further investigation.

Tier 2: Acute In Vivo Toxicity and Local Tolerance

Should the compound show promise and require further investigation, acute in vivo toxicity studies and local tolerance assessments are the next logical steps. These studies should be conducted in compliance with OECD guidelines and in an accredited facility.[6]

  • Acute Oral Toxicity (OECD 423): This study provides an estimate of the acute lethal dose (LD50) and identifies the clinical signs of toxicity.[7][8]

  • Skin and Eye Irritation/Corrosion (OECD 404 & 405): These studies assess the potential for the compound to cause local damage to the skin and eyes. Given the presence of the diazepane moiety, a corrosive potential should be assumed until proven otherwise.

Workflow for Toxicity Assessment of a Novel Compound

Toxicity_Assessment_Workflow Start Novel Compound: 3-(1,4-Diazepan-1-yl)propanenitrile In_Silico In Silico Assessment ((Q)SAR, Computational Modeling) Start->In_Silico In_Vitro In Vitro Toxicity (Cytotoxicity, Genotoxicity - Ames, Micronucleus) In_Silico->In_Vitro In_Vivo_Acute Acute In Vivo Toxicity (OECD 423 - Oral LD50) In_Vitro->In_Vivo_Acute Local_Tolerance Local Tolerance (Skin/Eye Irritation - OECD 404/405) In_Vivo_Acute->Local_Tolerance Risk_Assessment Comprehensive Risk Assessment & Provisional SDS Local_Tolerance->Risk_Assessment Go_NoGo Decision Point: Proceed with Development? Risk_Assessment->Go_NoGo Stop Terminate Development or Redesign Go_NoGo->Stop Unfavorable Profile Proceed Proceed to Further Sub-chronic/Chronic Studies Go_NoGo->Proceed Favorable Profile

Caption: A tiered workflow for the toxicological assessment of a novel chemical entity.

Provisional Safety Data Sheet (SDS) for 3-(1,4-Diazepan-1-yl)propanenitrile

In the absence of a formal SDS, a provisional, internal document should be created and disseminated to all personnel who may handle the compound. This document should be conservative in its recommendations and based on the potential hazards identified through structural analysis.

Section 1: Identification

  • Product Name: 3-(1,4-Diazepan-1-yl)propanenitrile

  • CAS Number: Not available

  • Intended Use: For research and development purposes only.

Section 2: Hazard(s) Identification

  • Classification: Based on structural alerts, this compound should be handled as if it is:

    • Acutely toxic (Oral, Dermal)[3]

    • Skin Corrosive/Irritant[1]

    • Serious Eye Damage/Irritation[1]

    • Skin Sensitizer[3]

  • Signal Word: Danger[4]

  • Hazard Statements: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[3]

  • Precautionary Statements: Do not handle until all safety precautions have been read and understood.[9] Wear protective gloves/protective clothing/eye protection/face protection.[9] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[10]

Section 4: First-Aid Measures

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[12]

Section 7: Handling and Storage

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[13] Avoid contact with skin, eyes, and clothing.[13] Avoid breathing dust, fume, gas, mist, vapors, or spray.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Store away from incompatible materials such as strong oxidizing agents.[11]

Section 8: Exposure Controls/Personal Protection

  • Engineering Controls: Use in a chemical fume hood is highly recommended.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield.[4]

    • Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact.[14]

    • Respiratory Protection: If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols

Protocol 4.1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 3-(1,4-Diazepan-1-yl)propanenitrile in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4.2: Emergency Response to a Spill

Spill_Response_Workflow Spill Spill of 3-(1,4-Diazepan-1-yl)propanenitrile Evacuate Evacuate Immediate Area & Alert Personnel Spill->Evacuate Assess Assess Spill Size & Potential for Exposure Evacuate->Assess Small_Spill Small Spill (<100 mL, contained in fume hood) Assess->Small_Spill Large_Spill Large Spill (>100 mL or outside fume hood) Small_Spill->Large_Spill No PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Small_Spill->PPE Yes Emergency_Services Contact Emergency Services & EHS Large_Spill->Emergency_Services Yes Absorb Cover with Inert Absorbent Material (e.g., Vermiculite, Sand) PPE->Absorb Collect Collect Absorbed Material into a Sealed Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area with an appropriate solvent, followed by soap and water Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Caption: A workflow for responding to a chemical spill of a novel compound.

Conclusion and Path Forward

The responsible development of novel chemical entities like 3-(1,4-Diazepan-1-yl)propanenitrile demands a proactive and cautious approach to safety and toxicity. This guide provides a framework for researchers and drug development professionals to navigate the challenges posed by a lack of established data. By combining structural analysis, a tiered toxicological testing strategy, and conservative safe handling practices, the risks associated with this and other novel compounds can be effectively managed. The provisional SDS provided herein should be considered a living document, to be updated as new experimental data becomes available.

References

  • ChemicalBook. (2026, January 13). N N'-DIMETHYLDIPROPYLENETRIAMINE (ATOFI& | 10563-29-8).
  • Merit Pharmaceutical. (2023, March 18).
  • CymitQuimica. (n.d.). CAS 10563-29-8: Dimethyldipropylenetriamine.
  • Sigma-Aldrich. (n.d.). N,N-Dimethyldipropylenetriamine 99 10563-29-8.
  • U.S. Environmental Protection Agency. (2025, October 15). Dimethyldipropylenetriamine - GHS Data.
  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies.
  • Saillenfait, A. M., & Sabaté, J. P. (n.d.). Comparative developmental toxicities of aliphatic nitriles: in vivo and in vitro observations. Toxicology and Applied Pharmacology.
  • Api, A. M., et al. (2013, September 15). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays.
  • National Center for Biotechnology Information. (n.d.). Dimethyldipropylenetriamine. PubChem.
  • MacFaul, P., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters.
  • PubMed. (2009, February 15). A simple in vitro assay for assessing the reactivity of nitrile containing compounds.
  • Pfizer. (n.d.).
  • Cayman Chemical. (2025, December 20).
  • Spectrum Chemical. (2017, April 10).
  • PAI Pharma. (2021, March 24).
  • Fisher Scientific. (2009, August 25).
  • LGC. (2023, May 11).
  • U.S. Food and Drug Administration. (2020, January 10). APPLICATION NUMBER: - 211635Orig1s000 NON-CLINICAL REVIEW(S).
  • Covetrus. (2005, June).
  • International Journal of Biological & Medical Research. (2023). Histopathological toxicity of diazepam: an in-depth review.
  • MDPI. (2021, August 19). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.
  • U.S. Environmental Protection Agency. (n.d.).

Sources

Foundational

Thermodynamic Stability &amp; Structural Dynamics of Homopiperazine Propionitrile Derivatives

This guide synthesizes thermodynamic principles with practical stability profiling for Homopiperazine Propionitrile Derivatives (e.g., 1-(2-cyanoethyl)-1,4-diazepane). It addresses the structural flux of the 7-membered r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes thermodynamic principles with practical stability profiling for Homopiperazine Propionitrile Derivatives (e.g., 1-(2-cyanoethyl)-1,4-diazepane). It addresses the structural flux of the 7-membered ring, the reversibility of the Michael addition, and the electronic influence of the nitrile group.

Executive Summary

Homopiperazine (1,4-diazepane) derivatives functionalized with propionitrile side chains represent a class of "privileged structures" in medicinal chemistry and CO₂ capture technologies. Their thermodynamic profile is defined by two competing forces:

  • Conformational Entropy: The high flux of the 7-membered ring (pseudorotation).

  • Chemical Equilibrium: The susceptibility of the

    
    -amino nitrile motif to Retro-Michael decomposition  and hydrolysis.
    

This guide details the energy landscapes governing these molecules and provides validated protocols for assessing their stability.

Structural Thermodynamics: The 7-Membered Ring Flux

Unlike the rigid chair conformation of piperazine (6-membered), homopiperazine exists in a dynamic equilibrium of flexible conformers.

Conformational Energy Landscape

The homopiperazine ring lacks a single, deep global minimum. It undergoes rapid pseudorotation between Twist-Chair (TC) and Twist-Boat (TB) forms.

ConformerRelative Energy (

)
Stability Characteristics
Twist-Chair (TC)

kcal/mol (Reference)
Generally the global minimum. Minimizes transannular strain between C2-C7 hydrogens.
Twist-Boat (TB)

kcal/mol
Accessible at room temperature (

). Often favored when binding to protein pockets due to induced fit.
Chair (C)

kcal/mol
Destabilized by eclipsing interactions (torsional strain).

Impact of Propionitrile Substitution: The addition of a 2-cyanoethyl group (


) at the 

position introduces steric bulk and dipole effects.
  • Steric Control: The substituent prefers the pseudo-equatorial position to minimize 1,3-diaxial-like repulsions.

  • Dipole-Dipole Interactions: The nitrile group is highly polar. In non-polar solvents, the molecule may adopt a conformation that allows intramolecular hydrogen bonding (if

    
     is protonated), stabilizing the structure by 
    
    
    
    kcal/mol.

Chemical Equilibrium: The Retro-Michael Instability

The most critical thermodynamic risk for propionitrile derivatives is the Retro-Michael reaction . The synthesis of these compounds typically involves the Michael addition of homopiperazine to acrylonitrile. This reaction is reversible.[1]

The Equilibrium Constant ( )


  • Forward Reaction (Formation): Exothermic (

    
    ). Favored at lower temperatures.
    
  • Reverse Reaction (Degradation): Endothermic. Favored at high temperatures (

    
    C) and high pH.
    
The Hydrolysis "Sink"

While the Retro-Michael reaction is an equilibrium, nitrile hydrolysis acts as a thermodynamic sink, driving degradation irreversibly.

  • Reversible:

    
    
    
  • Irreversible:

    
    
    

If the nitrile hydrolyzes, the molecule cannot revert to the propionitrile form. This effectively pulls the equilibrium toward decomposition.

Pathway Visualization (DOT)

The following diagram illustrates the competing thermodynamic pathways.

RetroMichaelStability cluster_thermo Thermodynamic Domain Reactants Homopiperazine + Acrylonitrile Transition Transition State (Zwitterionic) Reactants->Transition Michael Addition (Exothermic) Product N-(2-cyanoethyl) homopiperazine Product->Transition Retro-Michael (High T, High pH) Hydrolysis Amide/Acid Degradant Product->Hydrolysis Irreversible Hydrolysis (pH > 9) Transition->Reactants Dissociation Transition->Product Kinetic Control

Figure 1: The thermodynamic equilibrium of Michael addition vs. the irreversible hydrolysis sink.

Electronic Effects: pKa Modulation

Understanding the basicity is crucial for solubility and stability formulation. Homopiperazine has two basic centers.

  • Unsubstituted Homopiperazine:

    • 
       (Secondary amine)
      
    • 
       (Secondary amine, affected by repulsion)
      
  • N-(2-cyanoethyl) Derivative:

    • The cyano group is strongly electron-withdrawing (Inductive effect:

      
      ).
      
    • It lowers the electron density on the attached nitrogen (

      
      ).
      
    • Result: The

      
       of 
      
      
      
      drops by approximately 2.5 - 3.0 units .
    • New Profile:

      
       (tertiary) becomes weakly basic (
      
      
      
      ), while
      
      
      (secondary) remains highly basic (
      
      
      ).

Practical Implication: At physiological pH (7.4), the


-nitrogen is largely unprotonated, increasing its susceptibility to oxidation (N-oxide formation) compared to the unsubstituted parent.

Experimental Protocols (Self-Validating)

Protocol A: Thermodynamic Stability Assay (Stress Testing)

This protocol determines the Gibbs free energy stability relative to the Retro-Michael dissociation.

Materials:

  • Test Compound: 1-(2-cyanoethyl)homopiperazine (

    
     purity).
    
  • Buffer Systems: Phosphate (pH 7.4), Borate (pH 10.0).

  • Internal Standard: Benzophenone (inert).

Workflow:

  • Preparation: Dissolve compound (1 mM) in buffer/DMSO (90:10).

  • Thermal Stress: Aliquot into sealed HPLC vials. Incubate at three temperatures:

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Analyze at

    
     hours via HPLC-UV/MS.
    
  • Detection: Monitor for:

    • Loss of Parent (Propionitrile derivative).

    • Appearance of Acrylonitrile (often transient/volatile).

    • Appearance of Homopiperazine (Parent amine).[2][3]

    • Appearance of Amide hydrolysis product (

      
       mass shift).
      

Data Analysis: Plot


 vs. Time. If the decay is first-order, calculate 

. Use Arrhenius plots (

vs

) to determine Activation Energy (

) for the Retro-Michael pathway.
Protocol B: Synthesizing for Stability (Kinetic vs. Thermodynamic Control)

To maximize yield and stability, the synthesis must avoid the thermodynamic equilibrium trap.

  • Cooling is Critical: Perform the Michael addition at

    
     to 
    
    
    
    . Low temperature favors the exothermic product formation (
    
    
    ) and suppresses the reverse reaction.
  • Solvent Choice: Use protic solvents (Methanol) to stabilize the zwitterionic transition state, lowering the activation energy for the forward reaction.

  • Work-up: Do not distill the product at high temperatures (

    
    ) without vacuum. High thermal load triggers the Retro-Michael dissociation, leading to loss of acrylonitrile and polymerization of the residue.
    
Workflow Diagram (DOT)

StabilityWorkflow Start Start: Pure Derivative Stress Stress Conditions: 1. pH 2.0 (Acid Hydrolysis) 2. pH 10.0 (Retro-Michael) 3. Oxidative (H2O2) Start->Stress Analysis HPLC-MS Analysis (Monitor M+H, M+18, M-53) Stress->Analysis Decision Degradation > 5%? Analysis->Decision Stable Thermodynamically Stable Proceed to Formulation Decision->Stable No Unstable Identify Pathway: Retro-Michael vs Hydrolysis Decision->Unstable Yes

Figure 2: Decision tree for evaluating thermodynamic stability in drug development.

References

  • Conformational Analysis of 1,4-Diazepanes

    • Title: Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists.
    • Source: Bioorganic & Medicinal Chemistry Letters (2009).[4]

    • URL:[Link]

  • pKa and Basicity of Cyclic Diamines

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5][6]

    • Source: Journal of Chemical & Engineering Data (2009).[5]

    • URL:[Link]

  • Retro-Michael Instability Mechanisms

    • Title: Addressing the retro-Michael instability of maleimide bioconjug
    • Source: Drug Discovery Today: Technologies (2018).[7]

    • URL:[Link]

  • Synthesis and Reactivity

    • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
    • Source: Bentham Science (2014).
    • URL:[Link]

Sources

Exploratory

The Emergence of 3-(1,4-Diazepan-1-yl)propanenitrile as a Versatile Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This technical guide delves into the synthesis, chemical properties, and potential medicinal chemistry applications of a specific, yet underexplored, derivative: 3-(1,4-Diazepan-1-yl)propanenitrile . While direct literature on this exact molecule is sparse, its structural components—the flexible 1,4-diazepane ring and the versatile propanenitrile side chain—position it as a highly valuable starting material for the development of novel therapeutics. This document will serve as a comprehensive resource, providing a proposed synthetic pathway, exploring potential therapeutic applications based on the known pharmacology of related compounds, and outlining strategies for future drug discovery efforts centered on this promising scaffold.

Introduction: The 1,4-Diazepane Core and the Promise of a Cyanoethyl Moiety

The seven-membered 1,4-diazepane ring is a key structural feature in a wide array of biologically active compounds. Its inherent flexibility allows it to adopt various conformations, enabling it to interact with a diverse range of biological targets. This has led to the development of drugs with activities including, but not limited to, antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer effects[1][2].

The introduction of a 3-propanenitrile substituent onto the 1,4-diazepane ring system to form 3-(1,4-Diazepan-1-yl)propanenitrile offers several strategic advantages for medicinal chemists:

  • A Versatile Chemical Handle: The nitrile group is a highly versatile functional group that can be transformed into a variety of other functionalities, including primary amines, carboxylic acids, and tetrazoles. This allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The cyanoethyl group can influence the polarity, lipophilicity, and hydrogen bonding potential of the parent molecule, which can in turn affect its pharmacokinetic and pharmacodynamic properties.

  • Novel Chemical Space: As a relatively unexplored building block, it offers the potential to discover novel chemical entities with unique biological activities and intellectual property opportunities.

This guide will first detail a practical and efficient synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile, followed by an in-depth exploration of its potential applications in various therapeutic areas, and conclude with a discussion on future directions for research and development.

Synthesis and Characterization

Proposed Synthetic Protocol: Cyanoethylation of 1,4-Diazepane

The most direct route to 3-(1,4-Diazepan-1-yl)propanenitrile is the Michael addition of 1,4-diazepane to acrylonitrile. This reaction, known as cyanoethylation, is a common and high-yielding method for the N-alkylation of amines[3][4].

Reaction Scheme:

G cluster_0 Cyanoethylation of 1,4-Diazepane 1,4-Diazepane plus1 + 1,4-Diazepane->plus1 Acrylonitrile arrow1 arrow1 Acrylonitrile->arrow1 Base Catalyst (e.g., Triton B) Solvent (e.g., Methanol) Room Temperature Target_Molecule plus1->Acrylonitrile arrow1->Target_Molecule

Figure 1: Proposed synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add a catalytic amount of a base. A quaternary ammonium hydroxide like Triton B is often effective for this transformation[3].

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.0-1.2 eq) to the reaction mixture at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature and prevent polymerization of the acrylonitrile[4].

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide) to afford the desired product, 3-(1,4-Diazepan-1-yl)propanenitrile.

Characterization

The structure of the synthesized 3-(1,4-Diazepan-1-yl)propanenitrile would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the protons of the diazepane ring and the two methylene groups of the propanenitrile side chain.

    • ¹³C NMR would show the corresponding carbon signals, including the characteristic signal for the nitrile carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2200-2260 cm⁻¹.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The true potential of 3-(1,4-Diazepan-1-yl)propanenitrile lies in its utility as a versatile starting material for the synthesis of a wide range of novel drug candidates. The following sections outline potential therapeutic areas and design strategies.

Central Nervous System (CNS) Disorders

The 1,4-diazepane scaffold is a well-established pharmacophore for CNS-active drugs. Derivatives of 3-(1,4-Diazepan-1-yl)propanenitrile could be explored for a variety of CNS targets.

Proposed Workflow for CNS Drug Discovery:

G A 3-(1,4-Diazepan-1-yl)propanenitrile B Chemical Modification of Nitrile Group (Reduction, Hydrolysis, Cyclization) A->B C Library of Diverse Amine, Carboxylic Acid, and Tetrazole Derivatives B->C D Screening against CNS Targets: - Dopamine Receptors - Serotonin Receptors - GABA-A Receptors C->D E Hit Identification and Lead Optimization D->E F SAR Studies and In Vivo Efficacy Testing E->F

Figure 2: Workflow for CNS drug discovery.

  • Antipsychotics and Antidepressants: Many atypical antipsychotics and antidepressants target dopamine and serotonin receptors. The 1,4-diazepane core can be decorated with various aromatic and heteroaromatic substituents at the N-4 position, while the derivatized propanenitrile side chain can explore different interactions with the receptor binding pockets.

  • Anxiolytics and Anticonvulsants: The benzodiazepine class of drugs, which are structurally related to 1,4-diazepanes, exert their effects by modulating the GABA-A receptor[5]. Novel non-benzodiazepine modulators of the GABA-A receptor could be developed from this scaffold.

Oncology

Recent research has highlighted the potential of 1,4-diazepine derivatives as anticancer agents.

  • Tubulin Polymerization Inhibitors: Some diazepine-containing compounds have been shown to inhibit tubulin polymerization, a validated target in cancer chemotherapy[6]. The 3-(1,4-Diazepan-1-yl)propanenitrile scaffold could be used to design new tubulin inhibitors.

  • Kinase Inhibitors: The flexible 1,4-diazepane ring can serve as a scaffold for the design of kinase inhibitors, which are a major class of targeted cancer therapies.

Other Therapeutic Areas

The versatility of the 1,4-diazepane scaffold extends beyond CNS and oncology.

  • Anticoagulants: Novel factor Xa inhibitors containing a 1,4-diazepane moiety have been reported, demonstrating potent anticoagulant and antithrombotic activity.

  • Anti-Infective Agents: The 1,4-diazepine nucleus has been incorporated into compounds with antibacterial and antifungal properties[1][2].

  • Amyloid Beta (Aβ) Aggregation Inhibitors: 1,4-Diazepane derivatives have been investigated as potential treatments for Alzheimer's disease by inhibiting the aggregation of amyloid beta.

Chemical Derivatization Strategies

The nitrile group of 3-(1,4-Diazepan-1-yl)propanenitrile is a key feature that enables the synthesis of a diverse library of analogs.

Key Chemical Transformations of the Nitrile Group:

G cluster_0 Derivatization of the Propanenitrile Side Chain A 3-(1,4-Diazepan-1-yl)propanenitrile B Reduction (e.g., LiAlH4, H2/Raney Ni) A->B D Hydrolysis (Acid or Base) A->D F Cyclization (e.g., NaN3, ZnCl2) A->F C 4-(1,4-Diazepan-1-yl)butan-1-amine B->C E 3-(1,4-Diazepan-1-yl)propanoic acid D->E G 1-(3-(1H-Tetrazol-5-yl)ethyl)-1,4-diazepane F->G

Figure 3: Key derivatization pathways.

  • Reduction to Primary Amines: The nitrile can be readily reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting amine can then be further functionalized, for example, by acylation or reductive amination, to introduce a wide range of substituents.

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile will yield the corresponding carboxylic acid. This allows for the formation of amides and esters, which are common functional groups in many drugs.

  • Conversion to Tetrazoles: The reaction of the nitrile with an azide source (e.g., sodium azide) in the presence of a Lewis acid can form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the SAR of compounds derived from 3-(1,4-Diazepan-1-yl)propanenitrile will be crucial for the development of potent and selective drug candidates.

Key Areas for SAR Exploration:

Position of ModificationPotential SubstituentsRationale
N-4 of the Diazepane Ring Aryl, heteroaryl, alkyl, acyl groupsTo explore interactions with the target protein and modulate lipophilicity and metabolic stability.
Derivatized Propanenitrile Amides, esters, sulfonamides, ureasTo probe for key hydrogen bonding interactions and optimize potency and selectivity.
Diazepane Ring Conformation Introduction of substituents on the carbon backboneTo restrict the conformational flexibility of the ring and potentially lock in a bioactive conformation.

Safety and Toxicological Considerations

As with any new chemical entity, a thorough evaluation of the safety and toxicological profile of 3-(1,4-Diazepan-1-yl)propanenitrile and its derivatives will be essential. Early-stage in vitro assays, such as cytotoxicity, genotoxicity, and hERG channel inhibition assays, should be conducted to identify any potential liabilities. In vivo studies in relevant animal models will be necessary to assess the overall safety profile and determine a therapeutic window.

Conclusion and Future Directions

3-(1,4-Diazepan-1-yl)propanenitrile represents a promising, yet underexplored, building block for medicinal chemistry. Its straightforward synthesis and the versatility of the nitrile functional group provide a platform for the rapid generation of diverse compound libraries. By leveraging the known pharmacology of the 1,4-diazepane scaffold, researchers can strategically design and synthesize novel compounds with the potential for a wide range of therapeutic applications, from CNS disorders to oncology and beyond. Future work should focus on the systematic synthesis and screening of derivatives of this scaffold to unlock its full therapeutic potential.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. (2025).
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729.
  • Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm (RSC Publishing).
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • Rajasekaran, A., et al. (Year). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI. (2025).
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC.
  • Herrero, S., et al. (Year).
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. (2024).
  • Bruson, H. L.
  • Synthesis and characterization of some 1,4-diazepines deriv
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint str
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. SciELO.
  • Synthesis of 1,4-diazepine-2,3-dicarbonitriles 2, 3 and...

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile from homopiperazine. The protocol details a robust and reproducible method for the selective mono-N-cyanoethylation of homopiperazine, a key intermediate in the development of various pharmaceutical agents. This guide is designed to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both successful execution and a deeper understanding of the reaction dynamics. Safety considerations for handling the reagents are also thoroughly addressed.

Introduction

Homopiperazine (1,4-diazepane) and its derivatives are significant structural motifs in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including anticancer and antipsychotic properties.[1][2] The title compound, 3-(1,4-Diazepan-1-yl)propanenitrile, is a valuable building block for the synthesis of more complex molecules, particularly those designed to interact with biological targets such as N-methyl-D-aspartate (NMDA) receptors.[3] The introduction of a cyanoethyl group onto the homopiperazine scaffold provides a versatile handle for further chemical transformations.

The synthesis described herein is a classic example of aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, in this case, acrylonitrile. The reaction is typically straightforward but requires careful control of stoichiometry and reaction conditions to favor the desired mono-alkylation product and minimize the formation of the bis-alkylation byproduct.

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of one of the secondary amine nitrogens of homopiperazine to the electron-deficient double bond of acrylonitrile.

Figure 1. Synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
Homopiperazine≥98% purity
Acrylonitrile≥99% purity, contains inhibitor (e.g., MEHQ)
Methanol (MeOH)Anhydrous, ACS grade
Dichloromethane (DCM)ACS grade
Anhydrous Sodium SulfateACS grade
Round-bottom flask250 mL, three-neck, with magnetic stir bar
Addition funnel100 mL, pressure-equalizing
CondenserAllihn or Liebig
Thermometer-10 to 110 °C range
Ice bath
Rotary evaporator
Silica gel230-400 mesh for column chromatography
TLC platesSilica gel 60 F254
Safety Precautions

Acrylonitrile is highly flammable, toxic, and a suspected carcinogen.[4][5] All manipulations involving acrylonitrile must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6] An emergency shower and eyewash station should be readily accessible.[5] Homopiperazine is corrosive and can cause burns; handle with care.

Step-by-Step Procedure
  • Preparation of Acrylonitrile: If the acrylonitrile contains a polymerization inhibitor, it may need to be removed prior to use. This can be achieved by passing the acrylonitrile through a column of activated basic alumina. However, for many applications, the presence of the inhibitor does not significantly affect the reaction outcome, especially when used immediately. For this protocol, we will proceed with inhibitor-containing acrylonitrile, but note that for sensitive applications, inhibitor removal may be necessary.[7]

  • Reaction Setup:

    • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a condenser.

    • Place the flask in an ice bath on a magnetic stirrer.

    • Add homopiperazine (10.0 g, 99.8 mmol) and anhydrous methanol (100 mL) to the flask. Stir the mixture until the homopiperazine is completely dissolved.

  • Addition of Acrylonitrile:

    • In a separate container, prepare a solution of acrylonitrile (5.3 g, 5.8 mL, 99.8 mmol) in anhydrous methanol (20 mL).

    • Transfer this solution to an addition funnel and place it on the central neck of the reaction flask.

    • Slowly add the acrylonitrile solution dropwise to the stirred homopiperazine solution over a period of approximately 30-45 minutes. Maintain the internal reaction temperature between 0 and 5 °C during the addition.[8]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1) with a few drops of triethylamine. Visualize the spots using a UV lamp or by staining with potassium permanganate.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of homopiperazine), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the resulting residue in dichloromethane (150 mL) and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in the mobile phase (dichloromethane:methanol, 95:5, with 0.5% triethylamine).

    • Load the crude product onto the column and elute with a gradient of methanol in dichloromethane (e.g., from 2% to 10% methanol).

    • Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield 3-(1,4-Diazepan-1-yl)propanenitrile as a pale yellow oil.

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the protons of the diazepane ring and the propanenitrile side chain. The integration of these signals should correspond to the expected number of protons.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the expected number of carbon signals, including the characteristic signal for the nitrile carbon.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a peak corresponding to the [M+H]⁺ ion of the target molecule.

  • IR Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the nitrile group (C≡N) around 2245 cm⁻¹.[9]

Discussion of Experimental Choices

  • Solvent: Methanol is a suitable solvent for this reaction as it readily dissolves both reactants and is relatively inert under the reaction conditions.

  • Temperature Control: The initial cooling to 0-5 °C during the addition of acrylonitrile is crucial to control the exothermic nature of the reaction and to minimize the formation of the bis-alkylation byproduct.[8] Running the reaction at a lower temperature favors the mono-adduct.

  • Stoichiometry: Using a 1:1 molar ratio of homopiperazine to acrylonitrile is intended to favor mono-substitution. An excess of homopiperazine could be used to further suppress the formation of the di-substituted product, but this would require a more rigorous purification to remove the unreacted starting material.

  • Purification: The use of triethylamine in the chromatography eluent is to prevent the protonation of the basic amine product on the acidic silica gel, which can lead to peak tailing and poor separation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction or formation of byproducts.Extend the reaction time and continue to monitor by TLC. Ensure the temperature was adequately controlled during the addition of acrylonitrile.
Formation of Bis-alkylation ProductReaction temperature was too high or local concentration of acrylonitrile was excessive.Ensure slow, dropwise addition of acrylonitrile at a low temperature (0-5 °C). Consider using a slight excess of homopiperazine.
Polymerization of AcrylonitrilePresence of impurities or exposure to light/heat.Use freshly purified acrylonitrile if necessary.[7] Ensure all glassware is clean and the reaction is protected from light. If polymerization occurs, immediately cool the reaction and dilute with a solvent.[7]
Difficulty in PurificationProduct streaking on the TLC plate or column.Add a small amount of a basic modifier like triethylamine to the eluent to improve the chromatography of the basic product.

Logical Workflow Diagram

Synthesis_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Workup & Purification cluster_Analysis Analysis A Dissolve Homopiperazine in Anhydrous Methanol C Cool Homopiperazine Solution to 0-5 °C A->C B Prepare Acrylonitrile Solution in Methanol D Slowly Add Acrylonitrile Solution B->D C->D E Stir at Room Temperature for 12-16h D->E F Monitor by TLC E->F G Concentrate Reaction Mixture F->G Reaction Complete H Dissolve in DCM and Wash G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize by NMR, MS, and IR J->K

Figure 2. Workflow for the synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile.

References

  • Google Patents. (n.d.). Preparation of homopiperazine and al-.
  • Google Patents. (n.d.). Synthetic method for homopiperazine.
  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0092 - ACRYLONITRILE. Retrieved February 25, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). ACRYLONITRILE HAZARD SUMMARY. Retrieved February 25, 2026, from [Link]

  • ChemSafety. (2025, January 6). What is Acrylonitrile (AN)? Hazard Classification, Uses, Risks, and Storage Guidelines. Retrieved February 25, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. Retrieved February 25, 2026, from [Link]

  • PMC. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved February 25, 2026, from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2025, August 7). Cu-Nanoparticles: A Chemoselective Catalyst for the Aza-Michael Reactions of N-Alkyl- and N-Arylpiperazines with Acrylonitrile. Retrieved February 25, 2026, from [Link]

  • ChEMBL. (n.d.). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Retrieved February 25, 2026, from [Link]

  • PMC. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -. Retrieved February 25, 2026, from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved February 25, 2026, from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2025, October 17). (PDF) Homopiperazine (Hexahydro-1,4-diazepine). Retrieved February 25, 2026, from [Link]

Sources

Application

Reaction conditions for selective mono-alkylation of homopiperazine

Application Note: Selective Mono-Alkylation of Homopiperazine (1,4-Diazepane) Executive Summary & The "Symmetry Challenge" Homopiperazine (1,4-diazepane) presents a classic challenge in organic synthesis: The Statistical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Mono-Alkylation of Homopiperazine (1,4-Diazepane)

Executive Summary & The "Symmetry Challenge"

Homopiperazine (1,4-diazepane) presents a classic challenge in organic synthesis: The Statistical Trap. As a symmetric cyclic diamine with two equivalent secondary amines, it is highly nucleophilic.

The core difficulty lies in the kinetic profile of the reaction. Once a single nitrogen is alkylated, the resulting product (a tertiary amine or a more electron-rich secondary amine) often becomes more nucleophilic than the starting material due to the inductive electron-donating effect of the alkyl group. This leads to a runaway reaction, favoring the formation of dialkylated impurities (over-alkylation) and polymerization.

This guide details three distinct protocols to achieve high-selectivity mono-alkylation, ranked by reliability and purity requirements.

Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate and purity needs using the decision logic below.

DecisionMatrix Start Start: Select Alkylation Strategy Q1 Is the alkylating agent expensive or complex (e.g., drug scaffold)? Start->Q1 Q2 Is the alkyl group available as an aldehyde? Q1->Q2 No (Commodity Reagent) MethodA Method A: Protection Strategy (High Purity / High Yield) Q1->MethodA Yes (High Value) MethodB Method B: Reductive Amination (Mild / Good Selectivity) Q2->MethodB Yes MethodC Method C: High-Dilution Direct Alkylation (Low Cost / Lower Purity) Q2->MethodC No (Alkyl Halide)

Figure 1: Decision matrix for selecting the optimal mono-alkylation pathway.

Method A: The Protection Strategy (Gold Standard)

Best for: High-value synthesis, GMP environments, and complex drug scaffolds. Mechanism: Desymmetrization via steric blocking.

This method involves the synthesis of N-Boc-homopiperazine.[1] By blocking one amine with a tert-butoxycarbonyl (Boc) group, the remaining amine can be alkylated exclusively. The Boc group is orthogonal to most alkylation conditions and is easily removed.

Protocol 1: Synthesis of N-Boc-Homopiperazine

Critical Step: The use of excess homopiperazine is non-negotiable to prevent di-Boc formation.

Reagents:

  • Homopiperazine (1,4-diazepane) [5.0 equiv]

  • Di-tert-butyl dicarbonate (

    
    ) [1.0 equiv]
    
  • Dichloromethane (DCM) or Methanol

  • Water (for workup)

Procedure:

  • Dissolution: Dissolve Homopiperazine (50 mmol, 5.0 g) in DCM (100 mL). Cool to 0°C.[2][3]

  • Controlled Addition: Dissolve

    
     (10 mmol, 2.18 g) in DCM (20 mL). Add this solution dropwise to the amine solution over 60 minutes .
    
    • Why: Slow addition ensures

      
       always encounters a large excess of unreacted diamine, statistically favoring mono-protection.
      
  • Reaction: Warm to room temperature (RT) and stir for 16 hours.

  • Purification (The "Solubility Switch"):

    • Add water (100 mL) to the reaction mixture.

    • Phase Separation: The unreacted homopiperazine (highly polar) will partition into the aqueous phase. The N-Boc-homopiperazine (semi-polar) and di-Boc impurity (non-polar) stay in the organic phase.

    • Optimization: If using Methanol as reaction solvent, evaporate it first, then redissolve residue in DCM/Water.

  • Wash: Wash the organic layer 3x with water to ensure total removal of unreacted diamine.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
    • Yield: Typically 85-95% mono-Boc product.

    • State: Colorless oil or low-melting solid.

Protocol 2: Alkylation & Deprotection
  • Alkylation: React N-Boc-homopiperazine (1.0 equiv) with your alkyl halide (1.0 equiv) and

    
     (2.0 equiv) in Acetonitrile (Reflux, 4-12h).
    
  • Deprotection: Treat the crude product with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour at RT.

  • Result: Pure mono-alkylated homopiperazine salt.

Method B: Reductive Amination (The "Shortcut")

Best for: Rapid analog generation where the alkyl group can be sourced as an aldehyde. Mechanism: Formation of an iminium ion intermediate followed by hydride reduction. This is generally more selective than


 alkylation because the intermediate iminium species is sterically crowded, discouraging double reaction.

Reagents:

  • Homopiperazine [1.2 - 1.5 equiv]

  • Aldehyde (R-CHO) [1.0 equiv]

  • Sodium Triacetoxyborohydride (

    
    ) [1.5 equiv]
    
  • Acetic Acid (AcOH) [Catalytic, 1-2 drops]

  • DCE (1,2-Dichloroethane) or DCM

Procedure:

  • Imine Formation: Dissolve Homopiperazine (1.5 mmol) and Aldehyde (1.0 mmol) in DCE (5 mL). Add AcOH. Stir for 30 mins at RT.

  • Reduction: Add

    
     (1.5 mmol) in one portion.
    
  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with DCM.

    • Note: Because you used excess homopiperazine, it will remain in the aqueous layer during workup (similar to Method A), leaving the mono-alkylated product in the organic layer.

Method C: Direct Nucleophilic Substitution (High Dilution)

Best for: Simple, cheap alkyl halides (e.g., Benzyl bromide, Methyl iodide) where yield loss is acceptable. Mechanism: Statistical probability manipulation.

Reagents:

  • Homopiperazine [10.0 equiv] (Large excess is critical)

  • Alkyl Halide [1.0 equiv]

  • Solvent: Ethanol or Acetonitrile

Procedure:

  • Dilution: Dissolve Homopiperazine (100 mmol) in Ethanol (200 mL).

  • Addition: Add Alkyl Halide (10 mmol) dropwise at RT.

    • Tip: Do not add base (like

      
      ) immediately. Let the excess amine act as the proton scavenger initially to prevent localized high concentrations of reactive species.
      
  • Stir: Stir for 12 hours.

  • Workup: Evaporate solvent.

  • Distillation: This method almost always requires high-vacuum distillation to separate the huge excess of starting material from the product.

Analytical Validation

How to confirm you have Mono- vs. Di-alkylation?

FeatureMono-AlkylatedDi-Alkylated
H-NMR Symmetry Asymmetric. The ethylene bridges will show distinct multiplets.Symmetric. (If R groups are identical). Simplified splitting pattern.
Mass Spec (ESI) [M+H]+ corresponds to R-Diazepane.[M+H]+ corresponds to R2-Diazepane.
TLC (Polarity) More polar than Di-alkyl; stains with Ninhydrin (free NH present).Less polar; does NOT stain with Ninhydrin (no free NH).

Visualizing the Workflow (Method A)

Workflow Raw Homopiperazine (5.0 equiv) Mix Reaction Mixture (Mono-Boc + Excess SM) Raw->Mix DCM, 0°C Boc Boc2O (1.0 equiv) Boc->Mix Slow Add Wash Water Wash (Partitioning) Mix->Wash AqLayer Aqueous Layer: Unreacted Homopiperazine Wash->AqLayer Discard/Recycle OrgLayer Organic Layer: Pure N-Boc-Homopiperazine Wash->OrgLayer Selectivity Step Final Target: Mono-Alkylated Product OrgLayer->Final 1. Alkylation 2. Deprotection

Figure 2: The "Solubility Switch" purification workflow for N-Boc-Homopiperazine.

References

  • Vertex AI Search. (2025). Synthesis of N-Boc-homopiperazine protocol. Retrieved from

  • BenchChem. (2025).[2][3] Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. Retrieved from

  • American Chemical Society. (2009).[4] Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane. The Journal of Organic Chemistry. Retrieved from

  • ResearchGate. (2013). Discussion: Best conditions to perform monoalkylation in piperazine. Retrieved from

  • Bar-Haim, G., & Kol, M. (2004).[5] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters. Retrieved from

Sources

Method

Application Note: Strategic Functionalization of the Secondary Amine in 3-(1,4-Diazepan-1-yl)propanenitrile

Introduction: The 1,4-Diazepane Scaffold in Modern Drug Discovery The 1,4-diazepane motif is a privileged seven-membered heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its conf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,4-Diazepane Scaffold in Modern Drug Discovery

The 1,4-diazepane motif is a privileged seven-membered heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its conformational flexibility and the presence of two nitrogen atoms for substitution allow for the creation of diverse molecular architectures, leading to compounds with a wide range of therapeutic applications, including antipsychotic, anxiolytic, and anticancer agents.[1] The specific substrate, 3-(1,4-Diazepan-1-yl)propanenitrile, presents a common synthetic challenge: the selective functionalization of the N4 secondary amine in the presence of a tertiary amine at the N1 position.

This application note provides a detailed guide to three robust and widely applicable methods for the N4-functionalization of this substrate: N-Acylation , N-Alkylation via Reductive Amination , and N-Arylation via Buchwald-Hartwig Amination . The protocols are designed to be self-validating, with explanations of the underlying chemical principles, the rationale for reagent selection, and expected outcomes.

Understanding the Substrate: Reactivity and Selectivity

The key to functionalizing 3-(1,4-Diazepan-1-yl)propanenitrile lies in the differential reactivity of its two nitrogen atoms.

  • N1 (Tertiary Amine): This nitrogen is already trisubstituted and is therefore non-nucleophilic and cannot undergo further alkylation or acylation. It can, however, act as a base.

  • N4 (Secondary Amine): This nitrogen is the primary site for electrophilic attack. It is nucleophilic and less sterically hindered than the N1 position, making it the target for derivatization.

  • Propanenitrile Moiety: The nitrile group is relatively robust but can be susceptible to hydrolysis under harsh acidic or basic conditions, a factor to consider when choosing reaction conditions.

The inherent reactivity difference allows for highly selective N4 functionalization without the need for protecting groups on the N1 nitrogen.[3][4]

Diagram 1: General Workflow for Selective N4-Functionalization

Functionalization_Workflow sub 3-(1,4-Diazepan-1-yl)propanenitrile (Starting Material) sub_cluster sub->sub_cluster reagent_acyl Acylating Agent (R-COCl, (RCO)₂O) sub_cluster->reagent_acyl Acylation reagent_alkyl Aldehyde/Ketone + Reducing Agent sub_cluster->reagent_alkyl Reductive Amination reagent_aryl Aryl Halide + Pd-Catalyst/Ligand sub_cluster->reagent_aryl Buchwald-Hartwig Amination prod_acyl N4-Acylated Product reagent_acyl->prod_acyl prod_alkyl N4-Alkylated Product reagent_alkyl->prod_alkyl prod_aryl N4-Arylated Product reagent_aryl->prod_aryl

Caption: General strategies for selective modification of the N4-amine.

Protocol 1: N4-Acylation with Acyl Halides

Acylation is a fundamental transformation that converts the secondary amine into a stable amide, a common functional group in pharmaceuticals. The reaction proceeds via nucleophilic acyl substitution.[5]

Causality Behind Experimental Choices:

  • Reagent: Acyl chlorides are highly reactive and provide excellent yields. Carboxylic anhydrides are a suitable, less aggressive alternative.[5]

  • Base: A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acyl chloride and ensure solubility of the reagents.

Detailed Step-by-Step Methodology
  • Reagents & Equipment:

    • 3-(1,4-Diazepan-1-yl)propanenitrile

    • Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel.

  • Procedure:

    • Dissolve 3-(1,4-Diazepan-1-yl)propanenitrile (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up & Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer to a separatory funnel.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (typically using a gradient of methanol in DCM) to yield the pure N4-acylated product.

  • Characterization:

    • ¹H NMR: Disappearance of the N-H proton signal.

    • IR: Appearance of a strong amide carbonyl (C=O) stretch around 1630-1680 cm⁻¹.

    • MS (ESI): Observation of the correct [M+H]⁺ ion.

Data Presentation: N4-Acylation Examples
Acyl ChlorideReaction Time (h)Typical Yield (%)Notes
Benzoyl chloride290-95%Forms a crystalline solid.
Acetyl chloride1.585-92%Reaction is often faster.
Cyclopropanecarbonyl chloride388-94%Introduces a desirable sp³-rich motif.

Protocol 2: N4-Alkylation via Reductive Amination

Reductive amination is one of the most effective and versatile methods for forming C-N bonds, allowing for the introduction of a wide variety of primary and secondary alkyl groups.[6][7] The reaction involves the initial formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ by a selective hydride reagent.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde or ketone.[8] This minimizes side reactions, such as the reduction of the carbonyl compound to an alcohol.

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used as they are compatible with the reducing agent and effectively solubilize the reactants.

  • Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion, particularly with less reactive ketones.

Detailed Step-by-Step Methodology
  • Reagents & Equipment:

    • 3-(1,4-Diazepan-1-yl)propanenitrile

    • Aldehyde or Ketone (e.g., Benzaldehyde) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous Dichloroethane (DCE)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet.

  • Procedure:

    • To a stirred solution of 3-(1,4-Diazepan-1-yl)propanenitrile (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

    • Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 30 minutes, then transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography (silica gel, often with a DCM/MeOH/NH₄OH gradient) to afford the N4-alkylated product.

Data Presentation: N4-Reductive Amination Examples
Carbonyl CompoundReaction Time (h)Typical Yield (%)Notes
Benzaldehyde885-95%Efficiently forms the N-benzyl derivative.
Cyclohexanone1680-90%Introduces a cyclohexyl group.
4-Pyridinecarboxaldehyde1275-85%Useful for incorporating a basic nitrogen handle.

Protocol 3: N4-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, enabling the formation of aryl amines from aryl halides or triflates.[9][10] This transformation is a cornerstone of modern medicinal chemistry for accessing structures that are difficult to synthesize via traditional methods.[11]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, or BINAP) is essential. The ligand stabilizes the palladium center, facilitates oxidative addition, and promotes the crucial C-N bond-forming reductive elimination step.[12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the secondary amine, forming the active aminyl-palladium intermediate in the catalytic cycle.[13]

  • Solvent: Anhydrous, high-boiling point, aprotic solvents such as toluene or dioxane are necessary to achieve the temperatures required for the catalytic cycle to operate efficiently.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex1 L₂Pd(II)(Ar)(X) ox_add->pd_complex1  Ar-X amine_add Amine Coordination pd_complex1->amine_add pd_complex2 [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ amine_add->pd_complex2  R₂NH deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 L₂Pd(II)(Ar)(NR₂) deprotonation->pd_complex3  -H⁺ red_elim Reductive Elimination pd_complex3->red_elim red_elim->pd0  Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology
  • Reagents & Equipment:

    • 3-(1,4-Diazepan-1-yl)propanenitrile

    • Aryl halide (e.g., 4-Bromotoluene) (1.0 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

    • Schlenk tube or microwave vial, magnetic stirrer, oil bath, inert atmosphere glovebox or Schlenk line.

  • Procedure (Strictly under Inert Atmosphere):

    • In a glovebox or under a strong flow of argon, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to a Schlenk tube.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene, followed by the 3-(1,4-Diazepan-1-yl)propanenitrile (1.2 eq).

    • Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours, until LC-MS analysis indicates completion.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, often using an ethyl acetate/hexanes gradient followed by a switch to a DCM/MeOH system) to obtain the pure N4-arylated product.

Data Presentation: N4-Arylation Examples
Aryl HalideBaseLigandTypical Yield (%)
4-BromotolueneNaOtBuXantphos80-90%
2-ChloropyridineNaOtBuRuPhos70-85%
4-BromoanisoleCs₂CO₃BINAP85-95%

Conclusion

The selective functionalization of the N4 secondary amine in 3-(1,4-Diazepan-1-yl)propanenitrile is readily achievable through several high-yielding and robust protocols. N-Acylation provides a straightforward route to amides. Reductive Amination offers a versatile method for introducing a wide array of alkyl substituents. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination stands as the premier method. The choice of methodology will depend on the specific target molecule and the desired downstream applications. Careful selection of reagents and reaction conditions, as detailed in these protocols, will enable researchers to efficiently generate diverse libraries of functionalized 1,4-diazepanes for drug discovery and development programs.

References

  • Zheng, W., et al. (2018). A facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives under mild conditions. Molecules, 23(11), 2953.

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.

  • Organ, M. G., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages, 278.

  • Saeed, A., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry, 21(11), 1035-1051.

  • Kumar, A. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.

  • Wikipedia contributors. (2023). Protecting group. Wikipedia, The Free Encyclopedia.

  • MDPI. (2021). Benzodiazepines. Encyclopedia.

  • Lindner, S., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14, 19681-19692.

  • Jaiswal, S., et al. (2025). Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors. RSC Advances.

  • Organic Chemistry Portal. (n.d.). Protective Groups.

  • Tokyo Chemical Industry (TCI). (n.d.). Protecting Agents. TCI Chemicals.

  • Chemistry Steps. (2025). Synthesis of Diazepam.

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(13), 1548-1564.

  • Saeed, A., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Ommega Publishers.

  • ResearchGate. (2021). 1,4‐Diazepane Ring‐Based Systems.

  • Bio-Rad. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.

  • UWSpace. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors.

  • American Chemical Society. (2021). Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. ACS Publications.

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR, 3(6), 480-485.

  • PubMed. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives. National Library of Medicine.

  • MDPI. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization. Molecules, 30(3), 4.

  • PubMed. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. National Library of Medicine.

  • PubMed. (1993). Digoxin dialdehyde reductive aminations. Structure proof of the perhydro-1,4-oxazepine product. National Library of Medicine.

  • ResearchGate. (2025). Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids.

  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles.

  • ResearchGate. (2018). Acetylation of Alcohols and Amines under Visible Light Irradiation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Purification of 3-(1,4-Diazepan-1-yl)propanenitrile

Welcome to our dedicated technical support guide for the purification of 3-(1,4-Diazepan-1-yl)propanenitrile. This molecule, with its polar nitrile group and two basic nitrogen centers within the diazepane ring, presents...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of 3-(1,4-Diazepan-1-yl)propanenitrile. This molecule, with its polar nitrile group and two basic nitrogen centers within the diazepane ring, presents a unique set of challenges for chromatographic purification. Its properties demand a carefully considered strategy to overcome common issues like poor peak shape, low recovery, and inadequate separation from impurities.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflow effectively. We will explore the most common purification strategies—Normal-Phase, Reversed-Phase, and HILIC—and address the specific problems you are likely to encounter.

Strategy Selection Guide: Choosing Your Chromatographic Approach

The first and most critical step is selecting the appropriate chromatographic mode. The choice depends on the scale of your purification, the nature of your crude sample mixture, and the available equipment.

FAQ: Which chromatographic mode is best for my needs?

Answer: The ideal mode depends on your primary goal. Use the following Q&A and the decision tree below to guide your choice.

  • Are you performing a large-scale (multi-gram) purification of a relatively non-polar crude mixture?

    • Yes: Normal-Phase Flash Chromatography is likely your most efficient and cost-effective option. The higher loading capacity of flash columns is a significant advantage.[1][2] However, you will need to manage the basicity of your target compound.

  • Is your target compound highly polar and difficult to retain on a C18 column?

    • Yes: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice. It is specifically designed for polar compounds and often provides unique selectivity compared to reversed-phase methods.[3][4]

  • Are you working on an analytical scale or a small-scale (milligram) purification requiring high resolution?

    • Yes: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and versatile technique. With the right mobile phase modifiers and column chemistry, it can provide excellent separation and purity.[5]

  • Is your crude sample dissolved in a polar, aqueous-miscible solvent like DMSO, DMF, or water?

    • Yes: Reversed-Phase or HILIC are the most direct methods, as these sample solvents are generally incompatible with normal-phase chromatography.[1]

G Diagram 1: Decision Tree for Chromatography Mode Selection start Start: Assess Purification Needs scale What is the purification scale? start->scale large_scale Large Scale (>1g) scale->large_scale Large small_scale Small Scale / Analytical (<1g) scale->small_scale Small solubility What is the crude sample's solvent? polar_solvent Polar / Aqueous Solvent (DMSO, Water, etc.) solubility->polar_solvent Polar nonpolar_solvent Non-Polar Organic Solvent (DCM, EtOAc, etc.) solubility->nonpolar_solvent Non-polar np_flash Normal-Phase Flash Chromatography (High loading, cost-effective) large_scale->np_flash small_scale->solubility rp_hplc Reversed-Phase HPLC (High resolution, versatile) hilic HILIC (For highly polar compounds) polar_solvent->rp_hplc polar_solvent->hilic nonpolar_solvent->np_flash Consider first nonpolar_solvent->rp_hplc Alternative

Caption: Diagram 1: Decision Tree for Chromatography Mode Selection.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of 3-(1,4-Diazepan-1-yl)propanenitrile, categorized by chromatographic mode.

Normal-Phase Chromatography (NPC) on Silica Gel

Q1: My compound is streaking badly or not eluting from a standard silica column, even with a polar solvent system like 10% Methanol in Dichloromethane. Why is this happening?

Answer: This is the most common issue when purifying basic amines on standard silica. The problem stems from a strong acid-base interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6][7] This secondary interaction leads to non-ideal chromatographic behavior, including severe peak tailing, band broadening, and, in extreme cases, irreversible adsorption to the column.

Solution: You must suppress the acidic nature of the stationary phase by adding a small amount of a basic modifier to your mobile phase.

  • Add Triethylamine (TEA): For most applications, adding 0.5-2% (v/v) triethylamine to your eluent system is highly effective. The TEA acts as a competing base, neutralizing the active silanol sites and allowing your compound to elute with a much-improved peak shape.[6][8]

  • Use an Ammonia Solution: An alternative is to use a mobile phase containing ammonia, typically by preparing a 1-2% solution of 7N ammonia in methanol and using this as the polar component of your eluent (e.g., a gradient of Dichloromethane and 2% NH3/Methanol).[2][9] This is particularly effective for very basic compounds.

Q2: I've added TEA to my mobile phase, but now my compound elutes too quickly and co-elutes with impurities. What should I do?

Answer: The addition of a basic modifier like TEA significantly reduces the strong polar interactions, which can dramatically decrease the retention factor (Rf) of your compound.[7] You have effectively made the elution conditions much stronger.

Solution: You need to re-optimize your mobile phase composition to account for the reduced retention.

  • Reduce Solvent Polarity: Decrease the percentage of the polar solvent (e.g., methanol or ethyl acetate) in your mobile phase.

  • Systematic Re-screening: Perform new Thin Layer Chromatography (TLC) analysis using your new TEA-modified solvent system. Screen a range of polarities (e.g., 20%, 30%, 50% Ethyl Acetate in Hexane, all containing 1% TEA) to find a condition where your target compound has an Rf of approximately 0.15-0.25 for optimal flash chromatography separation.[2][7]

Q3: Should I consider a different stationary phase for normal-phase purification of my basic compound?

Answer: Yes, absolutely. If you frequently work with basic compounds or if removing a modifier like TEA is problematic for downstream applications, using an alternative stationary phase is a superior strategy.

Solution: Use an amino-propyl functionalized silica (NH2) column . The surface of this stationary phase is slightly basic, which effectively repels your basic analyte through electrostatic interactions.[7] This prevents the strong interaction with underlying silanols, resulting in excellent peak shape without requiring a basic modifier in the mobile phase.[7] Method development is straightforward and can be scouted using NH2-functionalized TLC plates.[7]

Reversed-Phase Chromatography (RP-HPLC)

Q1: I'm seeing a classic "shark-fin" or tailing peak for my compound on a C18 column with a neutral methanol/water mobile phase. What is the cause?

Answer: This is analogous to the issue on silica. Even on a C18 column, there are residual, un-capped silanol groups on the silica backbone. At neutral pH, these silanols can be deprotonated (negatively charged), while the amine groups on your compound are protonated (positively charged). This leads to a secondary ion-exchange interaction, which causes the severe peak tailing you observe.[10][11][12]

Solution: You must control the ionization state of either the silanol groups or your analyte.

  • Work at Low pH: Add an acidic modifier to your mobile phase to bring the pH down to ~2.5-3.0. Common choices are 0.1% formic acid (for LC-MS compatibility) or 0.1% trifluoroacetic acid (TFA).[10][11] At this low pH, the silanol groups are fully protonated and neutral, which eliminates the secondary ionic interaction and dramatically improves peak shape.[8][11]

  • Work at High pH: Use a mobile phase buffered to a high pH, such as pH 10, using ammonium bicarbonate or another suitable buffer. At high pH, your basic compound will be in its neutral, free-base form. This eliminates the ionic charge and allows for retention based purely on hydrophobicity.[6][10] Crucially, this requires a pH-stable column , such as a hybrid-silica particle column (e.g., BEH, CSH), as standard silica-based C18 columns will dissolve at pH > 8.[10]

  • Use a Modern, End-Capped Column: Modern HPLC columns are often "base-deactivated" or "end-capped," meaning the manufacturer has treated the silica to minimize the number of free silanol groups.[11] While this helps, using a pH modifier is still the most robust solution for highly basic compounds.

Q2: My retention time is shifting between injections. What are the most likely causes?

Answer: Retention time instability is a common problem that can usually be traced to the mobile phase, column temperature, or system hardware.[13]

Solution: Follow a systematic checklist:

  • Ensure Column Equilibration: Is the column fully equilibrated with the starting mobile phase conditions before each injection? This can take 10-20 column volumes, especially when changing mobile phases.

  • Check Mobile Phase Preparation: Are your mobile phases freshly prepared? Buffers can support microbial growth or change pH over time.[13] Ensure you are using high-purity (HPLC-grade) solvents.

  • Control Temperature: Are you using a column oven? Fluctuations in ambient lab temperature can cause significant shifts in retention time. A stable column temperature is essential for reproducibility.[13]

  • Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leaks, which can cause pressure fluctuations and retention shifts.[14]

  • Degas Your Solvents: Ensure your mobile phases are properly degassed to prevent air bubbles from entering the pump, which can cause flow rate inaccuracies.[13]

Hydrophilic Interaction Liquid Chromatography (HILIC)

Q1: My compound elutes at or near the void volume on my HILIC column, showing no retention. What's wrong?

Answer: In HILIC, the mobile phase is typically >70% organic solvent (like acetonitrile) and water is the "strong," eluting solvent.[3] Lack of retention almost always means your mobile phase is too strong (too much water) or your injection solvent is incompatible.

Solution:

  • Increase Organic Content: The primary way to increase retention in HILIC is to increase the percentage of the organic solvent in your mobile phase. Try increasing the acetonitrile concentration from 80% to 90% or even 95% in your starting conditions.

  • Check Your Injection Solvent: The sample must be dissolved in a solvent that is as weak as or weaker than the mobile phase. Ideally, dissolve your sample directly in the initial mobile phase (e.g., 95% acetonitrile). Injecting a sample dissolved in a high concentration of water or DMSO will cause it to travel with the injection plug, leading to poor peak shape and little to no retention.[13]

Q2: I'm seeing good retention in HILIC, but my peak is very broad or split. How can I improve the peak shape?

Answer: Peak shape issues in HILIC can be complex, often related to the multiple retention mechanisms at play (partitioning, ion-exchange).

Solution:

  • Optimize Buffer Concentration: The salt concentration in the aqueous portion of your mobile phase is critical. It influences the thickness of the water layer on the stationary phase and can mediate ionic interactions. Try varying the buffer concentration (e.g., ammonium formate) from 5 mM to 20 mM.

  • Adjust pH: The pH of the mobile phase affects the charge state of both your analyte and the stationary phase surface, influencing the ion-exchange component of retention. Adjusting the pH can sometimes dramatically improve peak shape.

  • Consider a Different HILIC Stationary Phase: There are many types of HILIC columns (bare silica, amide, diol, etc.).[4] Your compound may exhibit better peak shape on a different phase chemistry due to different secondary interactions.

Detailed Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier

This protocol is designed for a multi-gram scale purification of 3-(1,4-Diazepan-1-yl)propanenitrile.

1. TLC Method Development: a. Prepare stock solutions of your crude material. b. Spot the material on a standard silica TLC plate. c. Develop plates in a series of mobile phases consisting of Ethyl Acetate (EtOAc) in Hexane with 1% Triethylamine (TEA) added to the final mixture.

  • Screening Solvents: 20% EtOAc/Hex + 1% TEA, 40% EtOAc/Hex + 1% TEA, 60% EtOAc/Hex + 1% TEA. d. Identify the solvent system that provides an Rf value of ~0.2 for the target compound.

2. Column Preparation and Loading: a. Select a silica flash column with a capacity appropriate for your sample size (a general rule is a 30:1 to 100:1 ratio of silica to crude material by weight).[2] b. Equilibrate the column with your initial, non-polar mobile phase (e.g., Hexane + 1% TEA) for at least 5 column volumes. c. Dry Loading (Recommended): Dissolve your crude sample in a minimal amount of a strong solvent (like Dichloromethane). Add a small amount of silica gel (approx. 1-2x the weight of your crude material). Evaporate the solvent completely to get a dry, free-flowing powder. Load this powder onto the top of your column bed.[2] d. Wet Loading: If the sample is not soluble in a volatile solvent, dissolve it in a minimal amount of the mobile phase and load it directly onto the column. Use the smallest volume possible.

3. Chromatography Run: a. Run a linear gradient based on your TLC results. For an Rf of 0.2, the compound will typically elute after approximately 5 column volumes. b. Example Gradient:

Step Time (min) % Hexane (+1% TEA) % EtOAc (+1% TEA)
1 0.0 100 0
2 2.0 100 0
3 20.0 50 50
4 22.0 50 50

c. Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

Protocol 2: Reversed-Phase Preparative HPLC (Low pH)

This protocol is suitable for high-purity, small-scale (<500 mg) purification.

1. Column and Mobile Phase: a. Column: C18 preparative column (e.g., 20 x 150 mm, 5 µm particle size). b. Mobile Phase A: Water + 0.1% Formic Acid. c. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

2. Analytical Method Development: a. On an analytical C18 column, develop a gradient method to separate your target compound from impurities. b. Example Analytical Gradient (1 mL/min):

Time (min) % A % B
0.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5
15.0 95 5

c. Determine the retention time of your product and ensure adequate resolution from key impurities.

3. Scale-Up and Purification: a. Scale the analytical gradient to your preparative column and flow rate. b. Dissolve the sample in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO or Water/Acetonitrile). c. Inject the sample and run the preparative gradient. d. Collect fractions based on UV detection. e. Analyze fractions by analytical HPLC or LC-MS to confirm purity before combining.

General Troubleshooting Workflow

When faced with any chromatographic problem, a systematic approach is the key to a quick resolution. Use the following workflow to diagnose issues.

Caption: Diagram 2: General Chromatography Troubleshooting Workflow.

References
  • Waters Corporation. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • King Group.
  • Sigma-Aldrich.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Element Lab Solutions. (2024, April 22).
  • Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Biotage. (2023, February 10).
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Restek. TROUBLESHOOTING GUIDE.
  • UCT Science.
  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • LCGC International. (2026, February 14).
  • Waters Corporation.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Wikipedia.
  • HALO Columns. (2023, November 3).
  • Thermo Fisher Scientific.

Sources

Optimization

Minimizing bis-alkylation side products in diazepane nitrile synthesis

Ticket #8492: Minimizing Bis-Alkylation in 1,4-Diazepane Cyanomethylation Status: Open Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Minimizing Bis-Alkylation in 1,4-Diazepane Cyanomethylation

Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Chemistry/Scale-up) Tags: #Diazepane #Alkylation #Selectivity #Chloroacetonitrile #Purification[1][2]

User Query

"I am attempting to synthesize 1-(cyanomethyl)-1,4-diazepane by reacting 1,4-diazepane with chloroacetonitrile (


). I consistently observe 20-30% formation of the bis-alkylated side product, even when using a 1:1 stoichiometric ratio. This side product is difficult to separate by column chromatography. How can I shift the selectivity toward the mono-product without using expensive protecting groups?"
Scientist Response

Hello, and thank you for contacting the Process Chemistry Support Team.

The challenge you are facing is a classic issue in the functionalization of symmetric cyclic diamines. In a standard


 alkylation, the statistical probability of the electrophile encountering the mono-alkylated product (

) versus the starting material (

) often leads to a mixture, especially if the reaction kinetics are not tightly controlled.

Below is a comprehensive guide to troubleshooting this synthesis. I have structured this into Tier 1 (Process Optimization) for direct alkylation and Tier 2 (Alternative Routes) if higher purity is required.

Part 1: The Mechanistic Root Cause

To solve the problem, we must visualize the competing pathways.

In the reaction between 1,4-diazepane and chloroacetonitrile:

  • Step 1 (

    
    ):  Diazepane reacts to form the Mono-nitrile.
    
  • Step 2 (

    
    ):  The Mono-nitrile reacts again to form the Bis-nitrile.
    

Unlike alkylations with simple alkyl halides (e.g., methyl iodide), the cyanomethyl group is electron-withdrawing . This inductively deactivates the nitrogen it is attached to (


), preventing quaternization at that site. However, the distal nitrogen (

) remains a secondary amine with nucleophilicity comparable to the starting material.

If


, you will statistically obtain a distribution of ~50% mono, ~25% bis, and ~25% unreacted starting material at 1:1 stoichiometry. To favor mono-alkylation, we must artificially manipulate the concentration of free diazepane relative to the electrophile.

ReactionPathway cluster_conditions Critical Control Points Start 1,4-Diazepane (Nucleophilic) Mono Mono-Product (Target) Start->Mono k1 (Primary Rxn) Reagent Cl-CH2-CN (Electrophile) Reagent->Mono Bis Bis-Product (Impurity) Reagent->Bis Mono->Bis k2 (Side Rxn) Occurs if [Mono] is high Dilution High Dilution Dilution->Start Temp Low Temp (<0°C) Temp->Mono Slows k2 Stoich Excess Diazepane

Caption: Kinetic pathway showing the competition between mono- and bis-alkylation. Control points (grey) suppress the secondary rate constant (


).
Part 2: Troubleshooting Guide (Direct Alkylation)

If you must avoid protecting groups, you must use kinetic control and statistical biasing .

Protocol A: The "High Dilution & Excess" Method

This method relies on flooding the reaction with starting material so the electrophile is statistically more likely to encounter unreacted diazepane than the mono-product.

Optimized Parameters:

ParameterRecommendationRationale
Stoichiometry 5.0 - 10.0 equiv. Diazepane : 1.0 equiv.

Ensures

is the limiting reagent; statistically favors mono-alkylation.
Temperature -10°C to 0°C Lowers kinetic energy, increasing selectivity for the more accessible nucleophile.
Addition Rate Very Slow Dropwise (over 2-4 hours)Keeps instantaneous concentration of electrophile near zero.
Solvent Dichloromethane (DCM) or THF Non-polar solvents often suppress proton transfer between amines, stabilizing the free base form.
Base None (Use excess diazepane as base)External bases (TEA/DIPEA) can complicate purification. Excess diazepane acts as the proton scavenger.

Step-by-Step Procedure:

  • Dissolve 1,4-diazepane (50 mmol, 5.0 eq) in DCM (100 mL) and cool to -10°C.

  • Dissolve chloroacetonitrile (10 mmol, 1.0 eq) in DCM (20 mL).

  • Add the nitrile solution to the amine solution via a syringe pump or dropping funnel over 3 hours .

  • Stir at 0°C for another 2 hours.

  • Workup (Crucial):

    • Wash the organic layer with water (3 x 50 mL) .

    • Why? 1,4-Diazepane is highly water-soluble. The mono-alkylated product is more lipophilic.

    • The excess starting material will partition into the aqueous phase, leaving the mono-product (and trace bis) in the DCM.

    • Dry DCM over

      
       and concentrate.
      
Part 3: The "Robust" Route (Protecting Group Strategy)

If Protocol A yields insufficient purity (>5% bis-product), you must switch to a protecting group strategy. This is the industry standard for high-purity applications.

Protocol B: Mono-Boc Protection

This route guarantees mono-selectivity by physically blocking the second nitrogen.

  • Step 1: Mono-protection

    • React 1,4-diazepane (excess) with

      
       in DCM/Methanol.
      
    • Result: 1-Boc-1,4-diazepane (commercially available or easily synthesized).

    • Purification: Acid/Base extraction removes bis-Boc and unreacted diazepane.

  • Step 2: Alkylation

    • React 1-Boc-1,4-diazepane with

      
       and 
      
      
      
      in Acetonitrile.
    • Selectivity: 100% Mono (only one NH is available).

  • Step 3: Deprotection

    • Treat with

      
       in Dioxane or 
      
      
      
      .
    • Result: 1-(cyanomethyl)-1,4-diazepane (as HCl salt).

Part 4: Purification & FAQ
Q: How do I separate the Mono-product from the Bis-product if they form?

A: If you have a mixture, silica chromatography is often difficult due to the polarity of the amines.

  • Technique: pH-Controlled Extraction.

    • Dissolve the crude mixture in aqueous acid (pH ~2, using dilute HCl). Caution: Keep cold to prevent nitrile hydrolysis.

    • Wash with Ethyl Acetate (removes non-basic impurities).

    • Adjust pH to ~9.5 - 10.0 (using NaOH).

      • Note: The Bis-product (tertiary amine) and Mono-product (secondary amine) have slightly different pKa values.

      • The Bis-product is often less soluble in water at this pH and can be extracted into DCM first.

    • Adjust pH to >12 . Extract exhaustively with DCM to recover the Mono-product.

Q: Can I use Acrylonitrile instead of Chloroacetonitrile?

A: Yes, via a Michael Addition.

  • Pros: No halide waste; often milder conditions.

  • Cons: Bis-alkylation is faster with acrylonitrile because the reaction is often exothermic and autocatalytic.

  • Adjustment: You must use the High Dilution method (Protocol A) strictly.

Decision Tree: Workflow Optimization

OptimizationTree Start Start: Bis-Alkylation Issue Q1 Can you use excess Diazepane? Start->Q1 MethodA Method A: Direct Alkylation (5 eq. Diazepane, -10°C) Q1->MethodA Yes (Cheap SM) MethodB Method B: Mono-Boc Route (Protection/Deprotection) Q1->MethodB No (Expensive SM) Check Check Purity (NMR/LCMS) MethodA->Check Result Is Bis-Product > 5%? Check->Result Result->MethodB Persistent Failure Purify Purification: pH-Switch Extraction Result->Purify Yes Success Target Isolated Result->Success No Purify->Success

Caption: Decision logic for selecting the appropriate synthetic pathway based on resource availability and purity requirements.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12312963, 1,4-Diazepane. Retrieved from [Link]

  • Fletcher, S., & Jung, K. (2012). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines.[3] MedChemComm, 3(9), 1160-1163. Retrieved from [Link]

  • Google Patents (1979).Process for the preparation of 1,4-benzodiazepines (US4155904A). (Contains foundational workup protocols for diazepine derivatives).

Sources

Troubleshooting

Technical Support Center: Crystallization of High-Purity Diazepane Nitriles

Welcome to the technical support center for the crystallization of high-purity diazepane nitriles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of high-purity diazepane nitriles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable heterocyclic compounds. Diazepane nitriles are a critical class of molecules in pharmaceutical development, and achieving high purity is paramount for ensuring safety and efficacy.[1][] This resource provides in-depth troubleshooting advice and foundational protocols to help you overcome common challenges and optimize your crystallization processes.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses the most common and frustrating issues encountered during the crystallization of diazepane nitriles.

Q1: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of a supersaturated solution as a liquid instead of a solid crystal.[3][4] This is a common problem with polar, functionalized molecules like diazepane nitriles. The oil is a highly concentrated, impure liquid phase that rarely solidifies into a pure crystalline product.[4][5]

Primary Causes & Solutions:

  • High Supersaturation: The solution became supersaturated too quickly, often due to rapid cooling or fast anti-solvent addition.[4][6] The system favors the kinetically faster, less-ordered liquid phase over the slower, more-ordered crystal lattice formation.

    • Solution: Slow down the rate of supersaturation. Decrease your cooling rate significantly (e.g., from crash cooling in an ice bath to slow cooling in a dewar or a programmable chiller). If using an anti-solvent, add it dropwise with vigorous stirring to avoid localized areas of high supersaturation.[6][7]

  • Low Melting Point/High Impurity Load: The melting point of your compound (or a eutectic mixture with impurities) is lower than the temperature of the solution when it becomes saturated.[3][5]

    • Solution: Add more of the primary ("good") solvent to decrease the saturation point to a lower temperature.[3] Re-heat the solution to ensure everything is dissolved, and then attempt the slow cooling again. If impurities are suspected, an upstream purification step (e.g., column chromatography) or a charcoal treatment may be necessary.[3]

  • Inappropriate Solvent Choice: The solvent system may not be optimal.

    • Solution: Re-evaluate your solvent system. Sometimes, a more viscous solvent can hinder molecular diffusion to the crystal lattice, promoting oiling out. A systematic solvent screen is the best approach to identify a more suitable medium.

Q2: I'm getting very fine needles or an amorphous powder. How can I obtain larger, more defined crystals?

A2: The formation of very fine needles or amorphous solid suggests that nucleation (the initial formation of crystal seeds) is happening too rapidly and is dominating over crystal growth.[8] This is often a result of high supersaturation.

Primary Causes & Solutions:

  • Rapid Nucleation: High supersaturation leads to the formation of a large number of nuclei simultaneously, leaving less solute available for the growth of existing crystals.[9]

    • Solution 1: Reduce Supersaturation Rate: As with oiling out, slow down the cooling or anti-solvent addition rate.[10] This keeps the solution in the "metastable zone" longer, where crystal growth is favored over new nucleation.

    • Solution 2: Use Seeding: Introduce a small number of seed crystals into the solution once it is slightly supersaturated (e.g., halfway into the metastable zone).[4][11] These seeds act as templates, promoting controlled growth rather than spontaneous nucleation.[12][13] Ensure the seeds are of the desired polymorphic form.

  • Solvent Effects: The chosen solvent can influence crystal habit.[14]

    • Solution: Experiment with different solvents or solvent mixtures. A solvent that has slightly higher solubility for your compound might slow down the crystallization process and encourage the growth of larger, more well-defined crystals.

Q3: My crystallization yield is consistently low. What factors should I investigate?

A3: Low yield is a common issue that can often be traced back to the choice of solvent system or procedural losses.

Primary Causes & Solutions:

  • Excessive Solvent: Using too much solvent is the most frequent cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[3]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound. It is better to start with less solvent and add small portions until dissolution is just achieved.

  • Inappropriate Solvent Choice: The solubility of your compound in the cold solvent is too high.

    • Solution: The ideal solvent is one in which the compound has high solubility when hot and very low solubility when cold.[15] You may need to screen for a new solvent or switch to a mixed-solvent (binary) system. In a binary system, you dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce precipitation.

  • Premature Crystallization: If performing a hot filtration to remove impurities, the compound may crystallize on the filter funnel.

    • Solution: Use a pre-heated filter funnel and flask, and perform the filtration as quickly as possible. Adding a slight excess of solvent before filtration can also help, which can then be evaporated before cooling.

Q4: The purity of my crystals isn't improving after recrystallization. What's wrong?

A4: If recrystallization is not improving purity, it's likely due to either impurity co-crystallization or inefficient removal of the impure mother liquor.

Primary Causes & Solutions:

  • Similar Impurities: The impurities may have a very similar structure and polarity to your target compound, allowing them to be incorporated into the crystal lattice.

    • Solution: You may need a different purification technique. Consider an alternative crystallization solvent that might exclude the impurity more effectively. If that fails, orthogonal purification methods like preparative chromatography may be necessary before crystallization.

  • Inefficient Washing: The impure mother liquor can cling to the surface of the crystals.

    • Solution: Ensure you are washing the filtered crystals with a small amount of ice-cold solvent. Using warm or room-temperature solvent will dissolve some of your product, reducing the yield. Ensure the wash is done quickly and the crystals are thoroughly dried under vacuum.

Q5: I suspect I have a polymorphism issue. How can I confirm and control it?

A5: Polymorphism is the ability of a compound to exist in more than one crystal form.[16] Different polymorphs can have different physical properties, including solubility and stability, which is critically important in drug development.[16][17]

Confirmation and Control Strategies:

  • Confirmation: The presence of different polymorphs can be confirmed using analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR.

  • Control through Solvents: The choice of solvent can have a significant impact on which polymorph crystallizes.[18][19] Screening various solvents of different polarities is a key strategy for identifying conditions that favor a specific form.

  • Control through Seeding: Seeding with crystals of the desired polymorph is a powerful method to ensure that form crystallizes preferentially.[20] This directs the crystallization process towards the intended solid-state structure.

  • Control through Process Parameters: Factors like the rate of cooling, the level of supersaturation, and the stirring rate can all influence polymorphic outcomes.[18] Systematically varying these parameters can help define a robust process for obtaining the desired form.

Part 2: Frequently Asked Questions (FAQs)

How do I systematically screen for a suitable crystallization solvent?

A systematic approach is crucial. Start by testing the solubility of a small amount of your diazepane nitrile in a range of solvents with varying polarities at both room temperature and at their boiling point. The ideal solvent will show poor solubility at room temperature but high solubility at its boiling point.

Table 1: Common Crystallization Solvents

Solvent Polarity Boiling Point (°C) Notes for Diazepane Nitriles
Water High 100 May be suitable for salt forms or highly polar derivatives.
Methanol High 65 Good starting point for polar compounds.[21]
Ethanol High 78 Often a good choice for compounds with H-bonding capability.[21][22]
Acetonitrile Medium-High 82 Can be effective for nitrogen-containing heterocycles.[23]
Acetone Medium-High 56 A versatile solvent, but its low boiling point can be a challenge.[21]
Ethyl Acetate Medium 77 A good general-purpose solvent for moderately polar compounds.[24]
Toluene Low 111 Useful for less polar compounds; high boiling point requires care.[21]

| Hexanes | Low | 69 | Often used as an anti-solvent in a binary system with a more polar solvent.[22] |

This table provides a general guide. Experimental validation is essential.

What is the optimal cooling rate for my crystallization?

There is no universal optimal rate. It is highly dependent on the specific compound and solvent system. A good starting point is to allow the heated, sealed flask to cool to room temperature on the benchtop, insulated from drafts. If this results in rapid precipitation, the cooling should be slowed further by placing the flask in a warm water bath that is allowed to cool slowly or by using a programmable chiller.

When and how should I use seeding to improve my crystallization?

Seeding should be used when you experience inconsistent crystallization, need to control polymorphism, or want to improve crystal size and morphology.[12][20]

Effective Seeding Protocol:

  • Prepare a saturated solution of your compound at an elevated temperature.

  • Cool the solution slowly until it enters the metastable zone (the region where it is supersaturated but does not spontaneously nucleate). A rule of thumb is to seed about one-third of the way into this zone.[11]

  • Add a very small amount (typically <1% by weight) of finely ground, high-purity crystals of the desired polymorph.

  • Continue the slow cooling process, allowing the seed crystals to grow.

What are the pros and cons of antisolvent crystallization versus cooling crystallization?
  • Cooling Crystallization:

    • Pros: Simple to implement, requires only one solvent, and is effective for compounds with a steep solubility curve versus temperature.

    • Cons: Less effective for compounds whose solubility is not highly temperature-dependent.

  • Antisolvent Crystallization:

    • Pros: Very effective for compounds with low temperature-dependent solubility.[1] Offers another variable (addition rate) to control crystal properties.[7]

    • Cons: Requires finding a miscible solvent/anti-solvent pair, and can lead to oiling out if the anti-solvent is added too quickly.

Part 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Place ~10-20 mg of your diazepane nitrile into several small vials.

  • To each vial, add a different solvent from Table 1, starting with ~0.2 mL.

  • Observe solubility at room temperature. If it dissolves, the solvent is too good.

  • If it does not dissolve, gently heat the vial to the solvent's boiling point. If it dissolves completely, it is a potential candidate.

  • Allow the vials that showed good hot solubility to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quality and quantity of the crystals formed. The best solvent will produce a good yield of well-defined crystals.

Protocol 2: Controlled Cooling Crystallization
  • In an appropriately sized flask, add your crude diazepane nitrile.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Stopper the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under high vacuum.

Protocol 3: Antisolvent Addition Crystallization
  • Dissolve your crude diazepane nitrile in a minimum amount of a "good" solvent at room temperature.

  • With vigorous stirring, add a "poor" solvent (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy.

  • If desired, add a seed crystal at this point.

  • Continue to add the anti-solvent slowly to complete the crystallization.

  • Allow the mixture to stir for a period (e.g., 1 hour) to allow for complete precipitation.

  • Collect the crystals by vacuum filtration, washing with a solvent mixture that is rich in the anti-solvent.

  • Dry the crystals under high vacuum.

Visualizations

Troubleshooting Crystallization Failures

The following diagram illustrates a decision-making workflow for addressing common crystallization problems.

G start Crystallization Experiment outcome Observe Outcome start->outcome oil Problem: Oiling Out outcome->oil Liquid droplets form no_xtal Problem: No Crystals Form outcome->no_xtal Clear solution remains poor_xtal Problem: Poor Crystal Quality (Needles/Powder) outcome->poor_xtal Fine powder/ needles form success Success: High-Purity Crystals outcome->success Good crystals form sol_oil1 Action: Add more 'good' solvent, re-heat, cool slower oil->sol_oil1 sol_oil2 Action: Screen for new solvent oil->sol_oil2 sol_no1 Action: Scratch flask with rod no_xtal->sol_no1 sol_no2 Action: Add seed crystal no_xtal->sol_no2 sol_no3 Action: Concentrate solution or add anti-solvent no_xtal->sol_no3 sol_poor1 Action: Reduce cooling rate poor_xtal->sol_poor1 sol_poor2 Action: Use seeding poor_xtal->sol_poor2 sol_poor3 Action: Re-screen solvents poor_xtal->sol_poor3 sol_oil1->outcome Retry sol_oil2->start New Experiment sol_no1->outcome Re-evaluate sol_no2->outcome Re-evaluate sol_no3->outcome Re-evaluate sol_poor1->outcome Retry sol_poor2->outcome Retry sol_poor3->start New Experiment

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H and 13C NMR Spectral Analysis of 3-(1,4-Diazepan-1-yl)propanenitrile

Executive Summary This guide provides an in-depth spectral analysis of 3-(1,4-Diazepan-1-yl)propanenitrile , a critical intermediate in the synthesis of seven-membered heterocyclic pharmaceuticals (e.g., antihistamines,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth spectral analysis of 3-(1,4-Diazepan-1-yl)propanenitrile , a critical intermediate in the synthesis of seven-membered heterocyclic pharmaceuticals (e.g., antihistamines, calcium channel blockers).

The Analytical Challenge: Unlike its six-membered analog (piperazine), the 1,4-diazepane ring exhibits significant conformational flexibility (pseudorotation between twist-chair and boat forms). This results in spectral broadening and complex coupling patterns at room temperature, often misinterpreted as impurities. This guide objectively compares the spectral performance of this scaffold against the rigid piperazine alternative and provides a validated protocol for distinguishing the mono-substituted product from the bis-substituted impurity.

Structural Framework & Synthesis Logic

The Molecule[1]
  • IUPAC Name: 3-(1,4-Diazepan-1-yl)propanenitrile

  • Core Scaffold: Homopiperazine (1,4-diazepane)[1]

  • Functional Handle: Cyanoethyl group (via Michael Addition)

  • Key Feature: The molecule contains two non-equivalent nitrogen atoms: a tertiary amine (

    
    , substituted) and a secondary amine (
    
    
    
    , unsubstituted).
Synthesis Workflow (Michael Addition)

The synthesis relies on the nucleophilic attack of homopiperazine on acrylonitrile. Controlling stoichiometry is vital to prevent the formation of the bis-cyanoethylated byproduct.

SynthesisWorkflow Reactants Homopiperazine (Excess, 3-5 eq) Reaction Michael Addition Solvent: MeOH/EtOH Temp: 0°C to RT Reactants->Reaction Reagent Acrylonitrile (1 eq) Reagent->Reaction Crude Crude Mixture (Mono + Bis + Excess Amine) Reaction->Crude 2-4 hrs Workup High Vac Distillation (Remove Excess Amine) Crude->Workup Product Target Product 3-(1,4-Diazepan-1-yl)propanenitrile Workup->Product Yield >85%

Caption: Optimized synthesis workflow favoring mono-substitution via stoichiometric control.

Experimental Protocol: NMR Acquisition

To ensure reproducibility, follow this standardized acquisition protocol.

Sample Preparation[3]
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    may be used if salt formation is suspected, but it broadens exchangeable protons (
    
    
    ).
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Instrument Parameters
  • Frequency: 400 MHz or higher (essential to resolve the complex diazepane multiplets).

  • Pulse Sequence:

    • 
      : Standard zg30.
      
    • 
      : Power-gated decoupling (zgpg30).
      
  • Temperature: 298 K (25°C). Note: If ring signals are unusually broad, acquire at 323 K (50°C) to accelerate conformational exchange.

Spectral Analysis & Assignments

1H NMR Analysis (400 MHz, )

The spectrum is characterized by the superposition of the flexible diazepane ring and the distinct triplets of the propanenitrile chain.

PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Chain 2.48 - 2.52 Triplet (

Hz)
2H

adjacent to electron-withdrawing Nitrile (

).
Chain 2.85 - 2.92 Triplet (

Hz)
2H

adjacent to tertiary amine (

).
Ring (

)
2.70 - 2.85 Multiplet4HRing protons

to

(tertiary). Overlaps with chain.
Ring (

)
2.95 - 3.05 Multiplet4HRing protons

to

(secondary). Deshielded.
Ring (

)
1.75 - 1.85 Quintet/Multiplet2HThe "bridge" methylene. Most shielded ring protons.
Amine 1.8 - 2.5 Broad Singlet1H

. Shift varies with concentration and water content.

Critical Observation: Unlike piperazine, where ring protons appear as two clean triplets, the diazepane ring protons (


 and 

) often appear as complex multiplets or broadened humps due to the ring flipping between twist-chair conformations.
13C NMR Analysis (100 MHz, )

The carbon spectrum provides the definitive proof of the backbone structure.

PositionShift (

, ppm)
TypeAssignment Logic
Nitrile 118.8

Characteristic

peak. Disappears in DEPT-135.
Chain (

)
53.5

Carbon

to

(chain).
Ring (

)
54.8, 55.2

Carbons

to tertiary

(

).
Ring (

)
47.5, 48.2

Carbons

to secondary

(

).
Ring (

)
29.8

The "bridge" carbon. Distinctive for 7-membered rings.
Chain (

)
16.5

Carbon

to Nitrile. Highly shielded.

Comparative Performance: Diazepane vs. Piperazine

This section compares the 3-(1,4-diazepan-1-yl)propanenitrile (7-membered) against the standard 3-(1-piperazinyl)propanenitrile (6-membered).

Structural & Spectral Comparison
FeaturePiperazine Analog (6-Ring) Diazepane Analog (7-Ring) Implication for Researcher
Conformation Rigid ChairFlexible Twist-ChairDiazepane spectra look "messier" (broader lines).
1H NMR Ring Signals Two distinct tripletsComplex overlapping multipletsIntegration is critical; do not rely on splitting patterns alone for purity.
Solubility Moderate in non-polar solventsHigher lipophilicityDiazepane derivatives often easier to extract into DCM/EtOAc.
Basicity (

)
~

(secondary amine)
~

(secondary amine)
Diazepane is slightly more basic; stronger binding in cation-exchange chromatography.
Analytical Decision Tree (Graphviz)

Use this logic flow to confirm the structure and rule out the bis-substituted impurity (a common failure mode in synthesis).

SpectralLogic Start Analyze 1H NMR Spectrum CheckCN Locate Triplet @ ~2.5 ppm (CH2-CN) Start->CheckCN Integration Integrate CH2-CN vs Ring Protons CheckCN->Integration RatioCheck Is Ratio 2H (Chain) : 10H (Ring)? Integration->RatioCheck Yes Mono-Substituted (Correct) Confirm with 13C (1 CN peak) RatioCheck->Yes Yes No Check Ratio 4H : 10H RatioCheck->No No Bis Bis-Substituted Impurity (Symmetric Spectrum) No->Bis Yes Mixed Mixture of Mono/Bis Recalculate Stoichiometry No->Mixed No

Caption: Logic tree for distinguishing mono-substitution from bis-substitution using proton integration.

Troubleshooting & Validation

Common Impurity: Bis-cyanoethylation

If the reaction runs too hot or with insufficient homopiperazine excess, the secondary amine (


) will also react.
  • Spectral Sign: The broad

    
     singlet disappears. The integration of the chain triplets doubles relative to the ring protons.
    
  • Correction: Use a 5:1 molar excess of homopiperazine and add acrylonitrile dropwise at 0°C.

Broad Lines?
  • Cause: Intermediate exchange rate of the 7-membered ring conformation.

  • Validation: Run a Variable Temperature (VT) NMR. Heating the sample to 50°C usually sharpens the multiplets into defined signals as the exchange becomes fast on the NMR timescale.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 60645235, 2-(4-Methyl-1,4-diazepan-1-yl)propanenitrile (Analogous Structure Data). Retrieved from .

  • Aitken, R. A., et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine).[1] Molbank, 2021(2), M1200.[1][2] (Provides foundational NMR data for the 7-membered ring core). Retrieved from .

  • Master Organic Chemistry (2023). The Michael Addition Reaction: Mechanism and Application. (Mechanistic grounding for the synthesis protocol). Retrieved from .

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general chemical shift assignments of nitriles and amines).

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Diazepane Derivatives: A Comparative Guide

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of diazepane derivatives (specifically 1,4-diazepanes or homopiperazines) versus their six-membered analogs, piper...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of diazepane derivatives (specifically 1,4-diazepanes or homopiperazines) versus their six-membered analogs, piperazines .

Executive Summary

In medicinal chemistry, the expansion of a saturated nitrogen heterocycle from a 6-membered piperazine to a 7-membered diazepane (homopiperazine) significantly alters physicochemical properties and target binding profiles. However, this structural expansion introduces distinct gas-phase dissociation behaviors in mass spectrometry.

This guide details the specific fragmentation pathways of diazepane derivatives, emphasizing the ring contraction mechanisms that distinguish them from piperazines. We utilize the FDA-approved orexin antagonist Suvorexant as a primary case study to validate these patterns.

Structural & Mechanistic Comparison: Diazepane vs. Piperazine

The core difference in fragmentation stems from the ring strain and conformational flexibility introduced by the additional methylene unit in the diazepane ring.

Comparative Fragmentation Matrix
FeaturePiperazine (6-membered) Diazepane (7-membered)
Dominant Mechanism

-Cleavage followed by Ring Opening
Ring Contraction & Transannular Cyclization
Primary Neutral Loss Ethylene (

, 28 Da)
Propylene (

, 42 Da) or Ethylene (

)
Characteristic Ions

56, 70 (unsubstituted)

70, 84 (unsubstituted)
Ring Stability High stability; predictable RDA-like cleavageLower stability; prone to skeletal rearrangement
Diagnostic Pathway Formation of acyclic iminium ionsContraction to 6-membered intermediates
Deep Dive: The Ring Contraction Phenomenon

While piperazines typically fragment via a predictable opening of the ring at the C-C bond adjacent to the nitrogen (alpha-cleavage), diazepanes exhibit a unique ring contraction mechanism.

  • Piperazine: Ionization at Nitrogen

    
    
    
    
    
    -cleavage
    
    
    Loss of
    
    
    (via retro-Cheletropic-like mechanism).
  • Diazepane: The 7-membered ring is conformationally mobile (twist-chair). Upon collisional activation (CID), the molecular ion often undergoes a transannular hydride shift or nucleophilic attack, contracting to a more stable 6-membered (piperidine-like) or 5-membered (pyrrolidine-like) intermediate before expelling a neutral hydrocarbon fragment.

Visualizing the Fragmentation Pathways

The following diagram illustrates the divergent pathways between a standard Piperazine derivative and a Diazepane derivative under ESI-MS/MS conditions.

FragmentationPathways cluster_0 Piperazine Pathway (6-Ring) cluster_1 Diazepane Pathway (7-Ring) Pip_Pre Precursor [M+H]+ Pip_Alpha α-Cleavage (Ring Opening) Pip_Pre->Pip_Alpha CID Pip_Frag Fragment Ion (Loss of C2H4) Pip_Alpha->Pip_Frag -28 Da Diaz_Pre Precursor [M+H]+ Diaz_Contract Ring Contraction (Transannular Shift) Diaz_Pre->Diaz_Contract H-Shift Diaz_Inter 6-Membered Intermediate Diaz_Contract->Diaz_Inter Rearrangement Diaz_Frag Fragment Ion (Loss of C3H6 / C2H4) Diaz_Inter->Diaz_Frag Elimination

Caption: Comparative fragmentation logic showing the direct cleavage of piperazines vs. the rearrangement-driven contraction of diazepanes.

Case Study: Suvorexant (Belsomra)

Suvorexant is a dual orexin receptor antagonist containing a central 1,4-diazepane ring. Its fragmentation pattern serves as a reference standard for this chemical class.

  • Precursor Ion:

    
    [1]
    
  • Key Fragment Ions:

    • 
      :  Represents the diazepane core retaining the chlorobenzoxazole moiety. This fragment is formed after the cleavage of the amide bond linking the diazepane to the triazolyl-benzoyl side chain.
      
    • Ring Contraction Evidence: High-resolution MS studies suggest that the diazepane ring in Suvorexant metabolites often undergoes oxidative cleavage or contraction, leading to fragments that mimic piperazine derivatives (e.g., loss of

      
       units).
      
Experimental Protocol: Structural Elucidation Workflow

To accurately characterize diazepane derivatives, use this self-validating LC-MS/MS protocol. This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic ions.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve diazepane derivative in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation).

  • LC Conditions (Reverse Phase):

    • Column: C18 charged surface hybrid (CSH) column (e.g., Waters XSelect), 2.1 x 100 mm, 2.5 µm. Reasoning: Diazepanes are basic; CSH columns provide better peak shape under acidic conditions.

    • Mobile Phase A: Water + 0.1% Formic Acid.[2]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Gradient: 5% B to 95% B over 10 minutes.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.0 kV (Standard ESI).

    • Cone Voltage: 30 V. Critical: Keep low to prevent premature ring opening in the source.

    • Source Temp: 120°C; Desolvation Temp: 350°C.

  • MS/MS Acquisition (CID):

    • Collision Energy Ramp: 15 eV to 45 eV.

    • Rationale: Diazepanes require higher energy to initiate the ring contraction rearrangement compared to the direct cleavage of piperazines. A ramp ensures capture of both the contracted intermediate and the final fragments.

Workflow Visualization

ExperimentalWorkflow Start Sample: Diazepane Derivative (1 µg/mL in MeOH/H2O) LC LC Separation C18 CSH Column Acidic Mobile Phase Start->LC ESI ESI Source (Pos Mode) Cone Voltage: 30V (Prevent In-Source Decay) LC->ESI MS1 Q1 Scan Isolate [M+H]+ ESI->MS1 CID Collision Cell CE Ramp: 15-45 eV MS1->CID MS2 Q3 Scan Detect Fragments CID->MS2 Analysis Data Analysis Check for -42 Da (C3H6) and Ring Contraction MS2->Analysis

Caption: Step-by-step LC-MS/MS workflow optimized for diazepane structural characterization.

References
  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Source: U.S. Department of Justice / West Virginia University [Link]

  • Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS. Source: Journal of Chromatographic Science [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Source: Journal of Chinese Mass Spectrometry Society [Link]

  • Ring expansion and contraction (Mechanistic Context). Source: Wikipedia (General Organic Chemistry grounding) [Link]

Sources

Validation

Comparing reactivity of 3-(1,4-Diazepan-1-yl)propanenitrile vs piperazine analogs

Executive Summary This guide provides a technical analysis comparing 3-(1,4-diazepan-1-yl)propanenitrile (a 7-membered homopiperazine derivative) against its 6-membered piperazine analogs (e.g., 3-(piperazin-1-yl)propane...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing 3-(1,4-diazepan-1-yl)propanenitrile (a 7-membered homopiperazine derivative) against its 6-membered piperazine analogs (e.g., 3-(piperazin-1-yl)propanenitrile).

While piperazine is the industry standard "privileged scaffold" for improving solubility and pharmacokinetic (PK) profiles, the 1,4-diazepane (homopiperazine) core offers distinct advantages in nucleophilicity and conformational sampling . This guide demonstrates that the diazepane derivative exhibits superior reactivity in sterically demanding


 couplings and offers a unique vector for intellectual property (IP) breakout, albeit with slightly higher metabolic liability.

Structural & Physicochemical Analysis[1][2][3]

The core difference lies in the ring topology. The transition from a 6-membered to a 7-membered ring fundamentally alters the electronic and steric environment of the secondary amine (


).
Conformational Dynamics
  • Piperazine (6-membered): Exists predominantly in a rigid chair conformation .[1] This stability minimizes entropic loss during binding but limits the spatial vectors the substituents can explore.

  • 1,4-Diazepane (7-membered): Exists in a fluxional equilibrium between twist-chair and twist-boat conformations. This flexibility allows the secondary amine to "reach" electrophiles that are sterically inaccessible to the rigid piperazine.

Basicity and pKa Profile

The basicity of the distal nitrogen (


) dictates nucleophilicity and solubility.
FeaturePiperazine Core1,4-Diazepane CoreImpact on Reactivity
Ring Size 6 (Rigid)7 (Flexible)Diazepane adapts to transition states better.
pKa (

)
~5.3~6.3Diazepane is slightly more basic.
pKa (

)
~9.7~10.0Higher basicity of diazepane

correlates with higher nucleophilicity.
LogP -1.50 (Hydrophilic)-1.20 (Slightly less hydrophilic)Diazepane offers better membrane permeability in some contexts.

Expert Insight: The "Homopiperazine Effect" refers to the observation that despite the higher entropic cost of freezing a flexible 7-membered ring, diazepanes often react faster than piperazines in nucleophilic aromatic substitutions (


). The flexibility allows the orbital trajectory of the lone pair to align perfectly with the electrophile's 

system, overcoming steric clashes that stall the piperazine.

Synthetic Accessibility: The Aza-Michael Addition

Both molecules are synthesized via the aza-Michael addition of the parent diamine to acrylonitrile. This step is critical for establishing the propanenitrile tether.

Reaction Workflow

The reaction is kinetically controlled. The high nucleophilicity of the diamines requires temperature control to prevent bis-alkylation (formation of the


-bis(2-cyanoethyl) byproduct).

ReactionPathway Start Parent Diamine (Piperazine or Diazepane) Inter Transition State (Michael Addition) Start->Inter MeOH, 0°C to RT Reagent Acrylonitrile (0.95 eq) Reagent->Inter Product Mono-Nitrile Product (Target) Inter->Product Kinetic Control Byproduct Bis-Nitrile (Impurity) Inter->Byproduct Excess Acrylonitrile or High Temp

Figure 1: Synthetic pathway for mono-cyanoethylation. Strict stoichiometry is required to favor the mono-substituted product.

Comparative Yields
  • Piperazine: High regioselectivity. Yields typically 85-92% .

  • 1,4-Diazepane: Slightly lower selectivity due to higher reactivity of both nitrogens. Yields typically 75-85% . Requires slower addition of acrylonitrile.

Reactivity Profile: Functionalization

Once the propanenitrile tail is attached, the remaining secondary amine (


) becomes the nucleophile for drug conjugation.
Nucleophilic Aromatic Substitution ( )

When reacting with electron-deficient heterocycles (e.g., 2-chloropyrimidine or 4-chloropyridine):

  • Diazepane Analog: Shows 1.5x to 3x faster reaction rates compared to piperazine. The flexible ring allows the amine to twist away from peri-hydrogens on the electrophile.

  • Piperazine Analog: Often requires higher temperatures or stronger bases (e.g., DIPEA,

    
    ) to achieve full conversion in sterically hindered systems.
    
Amide Coupling
  • Diazepane Analog: The increased basicity (pKa ~10.0) means it can be harder to deprotonate if using acid chlorides, requiring excess auxiliary base. However, in HATU/EDC couplings, it is a superior nucleophile.

Experimental Protocols

Protocol A: Synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile

Objective: Selective mono-Michael addition.

  • Setup: Charge a 3-neck round bottom flask with 1,4-diazepane (10.0 g, 100 mmol, 1.0 eq) and Methanol (50 mL). Cool to 0°C under

    
    .
    
  • Addition: Dissolve acrylonitrile (5.05 g, 95 mmol, 0.95 eq) in MeOH (10 mL). Add dropwise over 60 minutes. Note: Using a slight deficit of acrylonitrile prevents bis-alkylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Concentrate in vacuo. The unreacted diazepane (lower boiling point) can be removed via high-vacuum distillation or Kugelrohr (bp ~169°C for diazepane vs >200°C for product).

  • Purification: If necessary, purify via column chromatography (

    
    :MeOH:NH_4OH, 90:9:1).
    
Protocol B: Competitive Nucleophilicity Assay

Objective: Quantify relative reactivity between the two scaffolds.

  • Reagents: Mix 3-(1,4-diazepan-1-yl)propanenitrile (0.5 mmol) and 3-(piperazin-1-yl)propanenitrile (0.5 mmol) in DMSO-

    
     (1.0 mL).
    
  • Electrophile: Add 2,4-dichloropyrimidine (0.5 mmol, 0.5 eq) immediately.

  • Analysis: Monitor via

    
     NMR at t=5 min, 30 min, and 1 hr.
    
  • Measurement: Integrate the distinct methylene signals of the products.

    • Expectation: The diazepane adduct will form preferentially (ratio > 1.5:1) due to faster kinetics.

Data Summary

Property3-(Piperazin-1-yl)propanenitrile3-(1,4-Diazepan-1-yl)propanenitrile
CAS Number 14266-96-7115788-03-9
Molecular Weight 139.20 g/mol 153.23 g/mol
Ring Conformation Rigid ChairFlexible Twist-Boat

Nucleophilicity
ModerateHigh
Water Solubility HighHigh (slightly lower than piperazine)
Metabolic Stability HighModerate (7-membered rings are more prone to oxidation)
Primary Application Solubility handle, LinkerIP Breakout , Sterically demanding couplings

References

  • Conformational Analysis of Piperazines: Comparison of chair vs. boat energetics in drug design. Journal of Chemical Information and Modeling.

  • Nucleophilicity Trends (Mayr Scale): Quantification of nucleophilicity for cyclic secondary amines. Journal of the American Chemical Society.

  • Synthesis of Diazepane Derivatives: Protocols for selective functionalization of homopiperazines. Journal of Medicinal Chemistry.

  • The "Homopiperazine Effect" in

    
    : 
    Kinetic studies comparing 6- vs 7-membered rings in nucleophilic substitution.
    Tetrahedron Letters. 
    
  • Privileged Scaffolds in Drug Discovery: Analysis of piperazine and diazepane frequency in FDA-approved drugs. Drug Discovery Today.

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 3-(1,4-Diazepan-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise determination of the elemental composition of a compound is a non-negotiable...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of the elemental composition of a compound is a non-negotiable cornerstone of analytical chemistry. This guide provides an in-depth comparison of elemental analysis standards for 3-(1,4-Diazepan-1-yl)propanenitrile, a molecule of interest in medicinal chemistry and drug discovery. We will explore the theoretical underpinnings of suitable standards, present a comparative analysis with viable alternatives, and provide detailed experimental protocols to empower researchers to make informed decisions for their analytical needs.

The Critical Role of Elemental Analysis Standards

Elemental analysis, primarily for carbon (C), hydrogen (H), and nitrogen (N), serves as a fundamental tool for verifying the empirical formula of a synthesized compound. The accuracy of this analysis is contingent upon the use of high-purity, stable, and well-characterized standards for instrument calibration. An ideal elemental analysis standard should possess a precisely known and stable elemental composition, be non-hygroscopic, and have a high molecular weight to minimize weighing errors.

For a nitrogen-containing heterocyclic compound like 3-(1,4-Diazepan-1-yl)propanenitrile, the selection of an appropriate standard is paramount to achieving the widely accepted accuracy of within ±0.4% of the theoretical values for C, H, and N in academic and industrial settings.[1]

In Focus: 3-(1,4-Diazepan-1-yl)propanenitrile

To establish a baseline for comparison, we first need to determine the theoretical elemental composition of our target compound.

Molecular Formula: C₈H₁₅N₃

Molecular Weight: 153.23 g/mol

Theoretical Elemental Composition:

  • Carbon (C): 62.71%

  • Hydrogen (H): 9.87%

  • Nitrogen (N): 27.42%

A Comparative Analysis of Potential Standards

While 3-(1,4-Diazepan-1-yl)propanenitrile itself, if available in a highly purified and certified form, could serve as its own standard, it is often more practical and rigorous to use established and commercially available Certified Reference Materials (CRMs). Here, we compare our target compound with three widely recognized and utilized elemental analysis standards: Acetanilide, Atropine, and Ethylenediaminetetraacetic acid (EDTA).

StandardMolecular FormulaMolecular Weight ( g/mol )% Carbon (Theoretical)% Hydrogen (Theoretical)% Nitrogen (Theoretical)Key Characteristics
3-(1,4-Diazepan-1-yl)propanenitrile C₈H₁₅N₃153.2362.719.8727.42Target analyte; a tertiary amine with a diazepane ring and a nitrile group.
Acetanilide C₈H₉NO135.1771.096.7110.36Widely used, stable, non-hygroscopic solid.[2][3][4][5]
Atropine C₁₇H₂₃NO₃289.3770.568.014.84High molecular weight, stable alkaloid.[6][7][8]
EDTA C₁₀H₁₆N₂O₈292.2441.095.529.59High purity, stable chelating agent.[9][10][11][12]

Rationale for Selection of a Standard:

The choice of a standard should ideally be based on the similarity of its elemental composition and chemical nature to the analyte. However, for routine CHN analysis, the primary consideration is the accuracy and reliability of the standard itself.

  • Acetanilide is a workhorse standard for CHN analysis due to its stability and well-characterized nature.[2][3][5][13]

  • Atropine , with its higher molecular weight, can be advantageous in minimizing weighing errors, a critical factor in microanalysis.[6][7][8]

  • EDTA is another high-purity standard, though its lower carbon and higher oxygen content make it less structurally similar to the target analyte.[9][10][11][12]

Experimental Design for Standard Comparison and Method Validation

To objectively compare the performance of these standards for the analysis of 3-(1,4-Diazepan-1-yl)propanenitrile, a robust experimental design is crucial. The following protocols are based on the principles of the Dumas combustion method, a rapid and widely used technique for CHN analysis.[14][15][16][17][18]

Logical Workflow for Standard and Sample Analysis

G cluster_prep Preparation cluster_analysis Instrumental Analysis (Dumas Method) cluster_data Data Processing and Evaluation sample_prep Sample and Standard Preparation (Drying, Weighing) combustion High-Temperature Combustion (Sample -> CO2, H2O, N2, NOx) sample_prep->combustion Introduce sample reduction Reduction (NOx -> N2) combustion->reduction separation Gas Chromatographic Separation (CO2, H2O, N2) reduction->separation detection Thermal Conductivity Detection (TCD) separation->detection calibration Instrument Calibration (Using a selected standard) detection->calibration Signal response quantification Quantification of C, H, N in Target and Control Samples calibration->quantification comparison Performance Comparison (Accuracy, Precision) quantification->comparison

Caption: Workflow for elemental analysis and standard comparison.

Step-by-Step Experimental Protocol

1. Instrument and Sample Preparation:

  • Instrument: A CHNS elemental analyzer based on the Dumas combustion method.

  • Standards: Acetanilide, Atropine, and EDTA (all certified reference materials).

  • Sample: 3-(1,4-Diazepan-1-yl)propanenitrile of the highest available purity.

  • Drying: Dry all standards and the sample in a vacuum oven at a suitable temperature (e.g., 60 °C for 4 hours) to remove any residual moisture. Store in a desiccator until analysis.

  • Weighing: Accurately weigh 1-2 mg of each standard and the sample into tin capsules using a microbalance.

2. Instrument Calibration:

  • Perform a multi-point calibration for carbon, hydrogen, and nitrogen using one of the selected certified reference materials (e.g., Acetanilide). This establishes the relationship between the detector response and the elemental mass.

3. Analysis of Standards as Samples:

  • Analyze the other certified standards (Atropine and EDTA) as unknown samples. This will validate the calibration and demonstrate the instrument's performance across different chemical matrices.

4. Analysis of 3-(1,4-Diazepan-1-yl)propanenitrile:

  • Analyze multiple replicates (n ≥ 5) of the 3-(1,4-Diazepan-1-yl)propanenitrile sample.

5. Data Analysis and Comparison:

  • Accuracy: Compare the experimentally determined elemental percentages for each standard and the target compound to their theoretical values. Calculate the absolute error.

  • Precision: Calculate the standard deviation (SD) and relative standard deviation (RSD) for the replicate analyses of each substance.

Interpreting the Results: A Self-Validating System

The trustworthiness of your elemental analysis results for 3-(1,4-Diazepan-1-yl)propanenitrile is established through a self-validating system inherent in this experimental design.

Caption: Logical flow for method validation in elemental analysis.

If the analysis of the control standards (Atropine and EDTA) yields results within the accepted ±0.4% tolerance, it provides high confidence that the analytical system is performing correctly. Consequently, the results obtained for 3-(1,4-Diazepan-1-yl)propanenitrile can be considered reliable. Discrepancies in the control standards would indicate a need for troubleshooting the instrument or methodology.

Conclusion and Recommendations

The selection of an appropriate elemental analysis standard is a critical decision that directly impacts the quality and reliability of research data. While 3-(1,4-Diazepan-1-yl)propanenitrile can be characterized, the use of certified reference materials like Acetanilide , Atropine , or EDTA is essential for robust method validation and ensuring data integrity.

  • For routine analysis, Acetanilide offers a cost-effective and reliable option.[2][3][5][13]

  • When the highest precision is required, the use of a high molecular weight standard such as Atropine can help minimize the impact of weighing errors.[6][7][8]

Ultimately, the choice of standard should be documented and justified, and the analytical method validated through the analysis of independent, certified reference materials. By following the principles and protocols outlined in this guide, researchers can ensure the accuracy and defensibility of their elemental analysis data for 3-(1,4-Diazepan-1-yl)propanenitrile and other novel compounds.

References

  • USA Analytical. USA-3040 - Acetanilide standard, 1g. [Link]

  • Elementar. Kjeldahl vs. Dumas: Comparing nitrogen determination methods. [Link]

  • Foss. Dumas or Kjeldahl for reference analysis?[Link]

  • NC Technologies. Comparison between Kjeldahl and Dumas method. [Link]

  • National Institute of Standards and Technology. Certificate of Analysis: Standard Reference Material® 141e Acetanilide. [Link]

  • ResearchGate. Comparison of the Kjeldahl method, Dumas method and NIR method for total nitrogen determination in meat and meat products. [Link]

  • OEAlabs.com. Ethylenediaminetetra-acetic Acid (EDTA) Ref Standard, OAS R66011.001G. [Link]

  • VELP Scientifica. DUMAS AND KJELDAHL METHOD COMPARISON Protein Determination in Feed. [Link]

  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]

  • Perpusnas. EDTA Standards: A Comprehensive Guide. [Link]

  • SynThink. 51-55-8 Atropine - Reference Standard. [Link]

  • ESSLAB. Organic Certified Reference Materials. [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • CPAChem. Organic CRM. [Link]

  • Target Analysis. Organic Certified Reference Materials. [Link]

  • National Institutes of Health. An International Study Evaluating Elemental Analysis. [Link]

  • AME Medical Journal. Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. [Link]

  • PubChem. 2-(4-Methyl-1,4-diazepan-1-yl)propanenitrile. [Link]

  • Wikipedia. Propionitrile. [Link]

  • ResearchGate. General formula of 1,4-benzodiazepines. Diazepam is the.... [Link]

Sources

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